TC-G 1004
描述
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENSDTKXNVHSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of TC-G 1004
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-G 1004 is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR). Its mechanism of action centers on the blockade of this G-protein coupled receptor, which is predominantly expressed in the basal ganglia, a key brain region for motor control. By inhibiting the A2AR-mediated signaling cascade, this compound modulates downstream pathways, ultimately leading to the potentiation of dopamine signaling. This technical guide provides a comprehensive overview of the molecular mechanism, pharmacological data, and experimental validation of this compound's activity, positioning it as a compound of interest for neurodegenerative disorders such as Parkinson's disease.
Introduction
Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS) that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor, a Gs protein-coupled receptor, is of particular interest due to its high expression in the striatum, where it co-localizes with dopamine D2 receptors on striatopallidal neurons. This anatomical arrangement forms the basis of a functional antagonism between adenosine A2A and dopamine D2 receptor signaling. In pathological states characterized by dopamine depletion, such as Parkinson's disease, the inhibitory effect of A2AR signaling on motor function becomes more pronounced. Consequently, antagonism of the A2AR presents a promising therapeutic strategy to restore motor control. This compound has emerged as a lead compound in this class, demonstrating high affinity and selectivity for the human A2A receptor.
Molecular Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the adenosine A2A receptor. In its native state, the binding of adenosine to the A2AR activates the associated Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and modulates the activity of various downstream effector proteins, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).
This compound, by blocking the binding of endogenous adenosine to the A2AR, prevents this signaling cascade. The net effect is a reduction in cAMP production and PKA activity in striatopallidal neurons. This disinhibition of the downstream pathway ultimately enhances the signaling of co-localized dopamine D2 receptors, thereby potentiating dopaminergic neurotransmission and alleviating motor deficits observed in preclinical models of Parkinson's disease.
Signaling Pathway of A2A Receptor and Inhibition by this compound
Caption: Adenosine A2A receptor signaling cascade and its inhibition by this compound.
Quantitative Pharmacological Data
The affinity and selectivity of this compound for adenosine receptors have been determined through radioligand binding assays. This data is crucial for understanding its potency and potential for off-target effects.
| Parameter | Receptor | Value (nM) | Reference |
| Ki | Human Adenosine A2A | 0.44 | [1] |
| Ki | Human Adenosine A1 | 85 | [1] |
| Selectivity (A1/A2A) | ~193-fold |
Preclinical Efficacy
The functional consequence of this compound's mechanism of action has been demonstrated in established rodent models of Parkinson's disease.
| Model | Species | Dose | Effect | Reference |
| Haloperidol-Induced Catalepsy (HIC) | Rat | 1 mg/kg (oral) | Efficacious in reversing catalepsy | [1] |
| 6-Hydroxydopamine (6-OHDA)-Lesioned | Rat | 3 mg/kg (oral) | Potentiation of L-DOPA-induced contralateral rotations | [1] |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for A2A Receptor Affinity
This assay determines the binding affinity (Ki) of this compound for the human adenosine A2A receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) overexpressing the human adenosine A2A receptor.
-
Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity A2A radioligand (e.g., [3H]ZM241385) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Antagonism
This functional assay measures the ability of this compound to inhibit agonist-induced cAMP production.
Workflow:
Caption: Workflow for a cAMP accumulation assay to assess functional antagonism.
Methodology:
-
Cell Culture: Whole cells expressing the human A2A receptor (e.g., CHO or HEK293 cells) are cultured in multi-well plates.
-
Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of a potent A2A agonist (e.g., NECA) to induce cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat
This is a widely used preclinical model of Parkinson's disease that assesses the ability of a compound to potentiate the effects of L-DOPA.
Methodology:
-
Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle of one hemisphere of the rat brain.
-
Drug Administration: After a recovery period, the rats are administered L-DOPA, which induces contralateral (away from the lesioned side) rotations due to dopamine receptor supersensitivity in the denervated striatum. This compound is administered orally prior to the L-DOPA injection.
-
Behavioral Assessment: The number of full contralateral rotations is recorded over a specific time period.
-
Data Analysis: The ability of this compound to significantly increase the number of L-DOPA-induced rotations compared to L-DOPA alone is a measure of its efficacy.
Conclusion
This compound is a potent and selective adenosine A2A receptor antagonist. Its mechanism of action is well-characterized and involves the blockade of the A2AR/Gs/cAMP signaling pathway in the striatum. This leads to a disinhibition of dopamine D2 receptor signaling, which has been validated in preclinical models of Parkinson's disease where this compound demonstrates significant efficacy. The compelling pharmacological profile and in vivo activity of this compound underscore its potential as a therapeutic agent for neurodegenerative disorders. Further investigation into its clinical utility is warranted.
References
In-Depth Technical Guide: TC-G 1004 as an Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 1004 is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor that plays a crucial role in various physiological processes, particularly in the central nervous system. This document provides a comprehensive technical overview of this compound, including its binding characteristics, signaling pathways, and relevant experimental methodologies.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and pharmacological properties.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide |
| Molecular Formula | C₂₂H₂₇N₇O₂ |
| Molecular Weight | 421.5 g/mol |
| Solubility | Soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO. |
Table 2: In Vitro Binding Affinity and Selectivity
| Receptor | Kᵢ (nM) | Selectivity (over A₁) |
| Human Adenosine A2A | 0.44[1][2][3] | >180-fold |
| Human Adenosine A₁ | 80 - 85[1][2][3] | - |
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathway of the adenosine A2A receptor. The activation of the A2A receptor by its endogenous ligand, adenosine, typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to the receptor's modulatory role in neurotransmission.
References
- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [(3)H]ZM241385--an antagonist radioligand for adenosine A(2A) receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of TC-G 1004: A Potent and Selective Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 1004 has emerged as a significant subject of investigation within the field of pharmacology, primarily recognized for its potent and selective antagonist activity at the adenosine A2A receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, functional potency, and preclinical efficacy. The information presented herein is curated from pivotal studies to support further research and development efforts.
Core Pharmacological Data
This compound is a small molecule, identified as N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide. Its primary mechanism of action is the blockade of the adenosine A2A receptor, a G-protein coupled receptor that is highly expressed in the brain, particularly in the striatum.
Binding Affinity and Selectivity
The binding affinity of this compound for the human adenosine A2A and A1 receptors has been determined through radioligand displacement assays. The compound exhibits high affinity for the A2A receptor and demonstrates significant selectivity over the A1 receptor.
| Receptor Subtype | Ki (nM) |
| Human Adenosine A2A | 0.44 |
| Human Adenosine A1 | 85 |
| Table 1: Binding Affinity of this compound for Human Adenosine A2A and A1 Receptors.[1][2] |
In Vivo Efficacy
The potential therapeutic utility of this compound, particularly in the context of Parkinson's disease, has been evaluated in a preclinical rat model. The compound was shown to potentiate L-DOPA-induced rotational behavior in 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for assessing anti-Parkinsonian drug efficacy.[1][2]
| In Vivo Model | Effect |
| 6-OHDA-Lesioned Rats | Potentiates L-DOPA-induced rotational behavior |
| Table 2: Summary of In Vivo Efficacy of this compound.[1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for the pharmacological characterization of this compound. These protocols are based on the descriptions provided in the primary literature.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human adenosine A2A and A1 receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from cell lines stably expressing either the human A2A or A1 adenosine receptor.
-
Radioligand: [3H]-ZM241385 was used as the radioligand for the A2A receptor binding assay, and [3H]-CCPA was used for the A1 receptor binding assay.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compound (this compound) in a 96-well plate.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Model of Parkinson's Disease
Objective: To assess the in vivo efficacy of this compound in a rat model of Parkinson's disease.
Methodology:
-
Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway were induced in rats by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Drug Administration: this compound was administered orally to the 6-OHDA-lesioned rats.
-
Behavioral Assessment: Following the administration of this compound, the rats were treated with L-DOPA to induce rotational behavior. The number of contralateral rotations was recorded over a specific period.
-
Data Analysis: The potentiation of L-DOPA-induced rotations by this compound was quantified and compared to a vehicle control group.
Signaling Pathway
As an antagonist of the adenosine A2A receptor, this compound blocks the canonical signaling pathway initiated by the binding of endogenous adenosine. The A2A receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation of the A2A receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses. By blocking this initial step, this compound effectively inhibits the entire downstream signaling cascade.
Conclusion
This compound is a highly potent and selective antagonist of the adenosine A2A receptor with demonstrated efficacy in a preclinical model of Parkinson's disease. The data and protocols summarized in this guide provide a foundational understanding of its pharmacological profile, supporting its use as a valuable research tool and as a potential lead compound for the development of novel therapeutics targeting the adenosine A2A receptor. Further investigations into its broader selectivity, pharmacokinetic properties, and safety profile are warranted to fully elucidate its therapeutic potential.
References
TC-G 1004: A Technical Guide to its High Selectivity for the Adenosine A2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TC-G 1004, a potent and highly selective antagonist for the adenosine A2A receptor (A2A R). Understanding the selectivity profile and the underlying molecular interactions of this compound is crucial for its development in therapeutic areas such as Parkinson's disease. This document outlines the quantitative binding data, the relevant signaling pathways, and detailed experimental protocols used to characterize the selectivity of this compound for the A2A receptor over the A1 receptor.
Data Presentation: Binding Affinity of this compound
This compound demonstrates a significant and therapeutically relevant selectivity for the human adenosine A2A receptor over the A1 receptor. The binding affinities, represented by the inhibition constant (Ki), highlight this preference. The compound is over 100-fold more selective for the A2A receptor.
| Compound | Receptor | Ki (nM) | Selectivity (A1/A2A) |
| This compound | Human A2A | 0.44 | >180-fold |
| Human A1 | 80 - 85 |
Table 1: Summary of this compound Binding Affinity Data. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Data sourced from multiple suppliers.
Signaling Pathways
The distinct downstream effects of A2A and A1 receptor activation underscore the importance of selective antagonists like this compound. These receptors are both G protein-coupled receptors (GPCRs) but are linked to opposing signaling cascades.
Adenosine A2A Receptor Signaling: The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein. Upon agonist binding, this stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function. In the context of the central nervous system, particularly the basal ganglia, activation of the A2A receptor has an inhibitory effect on dopamine D2 receptor function, which is a key mechanism in the pathophysiology of Parkinson's disease.
Adenosine A1 Receptor Signaling: In contrast, the A1 receptor typically couples to the Gi or Go alpha subunit of the G protein. Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This reduction in cAMP prevents the activation of PKA. Additionally, the Gβγ subunits released upon Gi/o activation can directly modulate other effectors, such as inhibiting N-, P-, and Q-type calcium channels and activating certain potassium channels, which generally leads to neuronal inhibition.
Experimental Protocols
The determination of this compound's selectivity is achieved through a combination of radioligand binding assays to establish affinity (Ki) and functional assays to confirm antagonism.
1. Competitive Radioligand Binding Assay Protocol (for Ki Determination)
This assay quantifies the affinity of this compound for A2A and A1 receptors by measuring its ability to displace a known high-affinity radioligand.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing either human A2A or A1 receptors.
-
Radioligand for A2A R: [³H]ZM241385 or [³H]CGS21680.
-
Radioligand for A1 R: [³H]DPCPX or [³H]CCPA.
-
This compound (test compound).
-
Non-specific binding control: A high concentration of a non-radiolabeled standard antagonist (e.g., Xanthine Amine Congener, XAC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine protein concentration using a standard method like the BCA assay. Dilute membranes to the desired final concentration in the assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM XAC).
-
Competition Binding: Receptor membranes, radioligand, and serial dilutions of this compound (typically ranging from 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
2. Functional Assay Protocol (cAMP Accumulation Assay)
This assay confirms that this compound acts as an antagonist by measuring its ability to block the agonist-induced production of cAMP in cells expressing the A2A receptor.
-
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
A2A R agonist (e.g., CGS21680 or NECA).
-
This compound (test compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure:
-
Cell Plating: Seed the A2A R-expressing HEK293 cells into 96-well or 384-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound (or vehicle control) in the presence of a PDE inhibitor for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells.
-
Incubation: Incubate the plate for an additional 30-60 minutes at 37°C to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production. This value confirms the functional antagonism of the compound.
-
-
An In-depth Technical Guide to the Chemical and Pharmacological Profile of TC-G 1004
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of TC-G 1004, a potent and selective antagonist of the adenosine A2A receptor. The information is intended for researchers and professionals involved in drug discovery and development, particularly in the context of neurodegenerative disorders like Parkinson's disease.
Core Chemical Structure and Properties
This compound, chemically known as N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide, is a heterocyclic small molecule with a molecular formula of C₂₂H₂₇N₇O₂ and a molecular weight of 421.5 g/mol .[1][2] Its structure is characterized by a central pyrimidine ring substituted with a dimethyl-pyrazole moiety, an acetamide group, and a pyridine ring bearing a methoxy-piperidine substituent.
| Property | Value | Reference |
| IUPAC Name | N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide | [2] |
| Molecular Formula | C₂₂H₂₇N₇O₂ | [1] |
| Molecular Weight | 421.5 g/mol | [1] |
| CAS Number | 1061747-72-5 | [1][2] |
| SMILES | CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C | [1] |
| Physical Appearance | Yellow solid | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO |
Synthesis and Characterization
The synthesis of this compound (referred to as compound 16j in the primary literature) involves a multi-step process.[4][5] The key steps include the formation of the pyrazole and pyrimidine rings, followed by Suzuki-Miyaura cross-coupling to introduce the pyridine-piperidine unit, and finally, the installation of the acetamide group.[6]
Detailed experimental protocols for the synthesis of this compound and its intermediates can be found in the supplementary information of the referenced publication by Zhang et al. (2008) in the Journal of Medicinal Chemistry. [4][5][7]
Characterization of the final compound would typically involve techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[2]
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective antagonist of the adenosine A2A receptor.[2] The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαs subunit.
Adenosine A2A Receptor Signaling Pathway:
Caption: Adenosine A2A Receptor Signaling Pathway and the antagonistic action of this compound.
Upon binding of the endogenous ligand adenosine, the A2A receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the CREB transcription factor, ultimately modulating gene expression and cellular function. In immune cells, this pathway is generally immunosuppressive. This compound, by blocking the binding of adenosine to the A2A receptor, inhibits this signaling cascade.
Pharmacological Data
This compound exhibits high affinity and selectivity for the human adenosine A2A receptor over the A₁ receptor.
| Parameter | Value |
| Human Adenosine A2A Receptor Ki | 0.44 nM |
| Human Adenosine A₁ Receptor Ki | 85 nM |
| Selectivity (A₁/A2A) | >190-fold |
Data sourced from Zhang et al. (2008) and vendor websites.[2][4]
Key Experimental Protocols
Adenosine A2A Receptor Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of a test compound like this compound.
Objective: To determine the inhibitory constant (Ki) of this compound for the human adenosine A2A receptor through a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing the human adenosine A2A receptor.
-
Radioligand: [³H]ZM241385 or a similar selective A2A antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled selective A2A antagonist (e.g., ZM241385).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a saturating concentration of the non-labeled antagonist.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data will be used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This in vivo model is used to assess the efficacy of anti-Parkinsonian drugs.
Objective: To evaluate the ability of this compound to potentiate L-DOPA-induced rotational behavior in a rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-Hydroxydopamine (6-OHDA) hydrochloride.
-
Desipramine (to protect noradrenergic neurons).
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
L-DOPA/benserazide.
-
This compound.
-
Automated rotometer or observation chamber.
Workflow:
Caption: Workflow for the 6-OHDA-lesioned rat model of Parkinson's disease.
Procedure:
-
Lesion Induction:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Administer desipramine (e.g., 25 mg/kg, i.p.) approximately 30 minutes before 6-OHDA injection.
-
Unilaterally inject 6-OHDA into the medial forebrain bundle at predetermined stereotaxic coordinates.
-
-
Recovery: Allow the animals to recover for at least two to three weeks to allow for the full development of the dopaminergic lesion.
-
Lesion Validation: Confirm the successful creation of the lesion by challenging the rats with a dopamine agonist like apomorphine and observing robust contralateral rotations.
-
Drug Testing:
-
On the test day, administer this compound (or vehicle) at the desired dose and route.
-
After a specified pretreatment time, administer a sub-threshold dose of L-DOPA (co-administered with a peripheral decarboxylase inhibitor like benserazide).
-
Place the animals in a rotometer and record the number of full contralateral rotations over a set period (e.g., 90-120 minutes).
-
-
Data Analysis: Compare the number of rotations in the this compound-treated group to the vehicle-treated group. A significant increase in rotations in the presence of this compound indicates a potentiation of the L-DOPA effect.
Conclusion
This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist. Its chemical structure, synthesis, and pharmacological profile make it a valuable tool for preclinical research into the therapeutic potential of A2A receptor antagonism, particularly for neurodegenerative conditions such as Parkinson's disease. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the properties and applications of this compound.
References
- 1. This compound | 1061747-72-5 | LSB74772 | Biosynth [biosynth.com]
- 2. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- () for sale [vulcanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
TC-G 1004: A Technical Guide to its Therapeutic Potential as a Selective Adenosine A₂A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-G 1004 is a potent and highly selective antagonist of the adenosine A₂A receptor, a G-protein coupled receptor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, key experimental data, and potential therapeutic applications, particularly in the context of Parkinson's disease. Detailed experimental protocols for the characterization of this compound are provided to facilitate further research and development.
Core Concepts: Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the adenosine A₂A receptor. In the central nervous system, particularly in the basal ganglia, A₂A receptors are densely co-located with dopamine D₂ receptors on striatopallidal neurons. Adenosine, acting on A₂A receptors, has an opposing effect to dopamine, which acts on D₂ receptors. By blocking the A₂A receptor, this compound inhibits the adenosine-mediated dampening of D₂ receptor signaling. This leads to a potentiation of dopaminergic neurotransmission, which is a key therapeutic strategy in conditions characterized by dopamine deficiency, such as Parkinson's disease.
Signaling Pathway of the Adenosine A₂A Receptor
The adenosine A₂A receptor is a Gs-alpha G-protein coupled receptor. Upon binding of its endogenous ligand, adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release. This compound, as a competitive antagonist, binds to the A₂A receptor without activating it, thereby preventing adenosine from binding and initiating this signaling cascade.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Species | Kᵢ (nM) |
| Adenosine A₂A | Human | 0.44 |
| Adenosine A₁ | Human | 85 |
Data from radioligand binding assays.
Table 2: In Vivo Efficacy in a Preclinical Model of Parkinson's Disease
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Outcome |
| 6-OHDA-lesioned rat | L-DOPA + Vehicle | - | Baseline rotational behavior |
| 6-OHDA-lesioned rat | L-DOPA + this compound | 3 | Potentiation of L-DOPA-induced contralateral rotations |
p.o. = oral administration
Experimental Protocols
Radioligand Binding Assay for Adenosine A₂A and A₁ Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine A₂A and A₁ receptors.
Materials:
-
Membrane preparations from HEK-293 cells stably expressing either human adenosine A₂A or A₁ receptors.
-
Radioligand for A₂A receptors: [³H]-ZM241385.
-
Radioligand for A₁ receptors: [³H]-CCPA.
-
This compound (test compound).
-
Non-specific binding control: Xanthine amine congener (XAC) for A₂A and R-PIA for A₁.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
In a 96-well microplate, the cell membrane preparations (A₂A or A₁) are incubated with the respective radioligand ([³H]-ZM241385 for A₂A or [³H]-CCPA for A₁) and either vehicle, a concentration of this compound, or the non-specific binding control.
-
The plates are incubated for a specified time at a controlled temperature to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
Objective: To evaluate the in vivo efficacy of this compound in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats.
-
6-hydroxydopamine (6-OHDA).
-
Desipramine and pargyline (to protect noradrenergic neurons and inhibit monoamine oxidase, respectively).
-
Stereotaxic apparatus.
-
L-DOPA and a peripheral decarboxylase inhibitor (e.g., benserazide).
-
This compound.
-
Automated rotometer system.
Procedure:
-
Lesioning: Rats are pre-treated with desipramine and pargyline. Subsequently, a unilateral lesion of the medial forebrain bundle is induced by stereotaxic injection of 6-OHDA. This leads to a near-complete depletion of dopamine in the ipsilateral striatum.
-
Recovery and Confirmation: Animals are allowed to recover for a period of at least two weeks. The successful lesioning is confirmed by assessing the rotational response to a dopamine agonist like apomorphine.
-
Drug Administration: On the day of the experiment, the rats are administered L-DOPA (in combination with a peripheral decarboxylase inhibitor to increase its central bioavailability) and either vehicle or a specific dose of this compound via oral gavage.
-
Behavioral Monitoring: Immediately after drug administration, the rats are placed in an automated rotometer system. The number of full contralateral (away from the lesioned side) rotations is recorded over a specified period (e.g., 90 minutes).
-
Data Analysis: The total number of contralateral rotations is calculated for each treatment group. The potentiation of L-DOPA-induced rotations by this compound is determined by comparing the rotation counts in the this compound treated group to the vehicle-treated group.
Experimental Workflow: 6-OHDA Rat Model
Potential Therapeutic Applications
The primary therapeutic potential of this compound lies in the treatment of Parkinson's disease . The ability of this compound to potentiate the effects of L-DOPA, the gold-standard treatment for Parkinson's, suggests its utility as an adjunctive therapy. By enhancing dopaminergic signaling through a non-dopaminergic mechanism, this compound may help to improve motor symptoms and potentially reduce the required dose of L-DOPA, which could in turn lessen the long-term side effects associated with L-DOPA therapy, such as dyskinesias.
Beyond Parkinson's disease, the role of adenosine A₂A receptors in modulating inflammation and immune responses suggests that this compound could be investigated for other indications, including certain inflammatory and autoimmune disorders and as a potential agent in immuno-oncology . Further preclinical and clinical studies are warranted to explore these possibilities.
Conclusion
This compound is a potent and selective adenosine A₂A receptor antagonist with a clear mechanism of action and demonstrated efficacy in a preclinical model of Parkinson's disease. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic applications of this compound. The high selectivity of this compound for the A₂A receptor over the A₁ receptor is a particularly promising feature, suggesting a favorable side-effect profile. Future investigations should focus on a more extensive preclinical characterization, including pharmacokinetic and toxicological studies, to support its potential advancement into clinical development.
An In-depth Technical Guide to Early-Stage Research Involving TC-G 1004
This guide provides a comprehensive overview of the preclinical data available for TC-G 1004, a potent and selective adenosine A2A receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and potential therapeutic applications of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, including its binding affinity for adenosine receptors and its physicochemical properties.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) |
| Adenosine A2A | 0.44[1] |
| Adenosine A1 | 85[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Chemical Name | N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide[1] |
| Molecular Formula | C22H27N7O2[1] |
| Molecular Weight | 421.5[1] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble to 100 mM in DMSO and 1eq. HCl[1] |
| CAS Number | 1061747-72-5[1] |
Experimental Protocols
A key preclinical study demonstrated the in vivo efficacy of this compound in a rat model of Parkinson's disease.[1] Below is a detailed methodology for such an experiment.
Experiment: L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
Objective: To assess the ability of this compound to potentiate the motor effects of L-DOPA in a unilateral nigrostriatal lesion model of Parkinson's disease.
Methodology:
-
Animal Model:
-
Adult male Sprague-Dawley rats are unilaterally lesioned by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.
-
Successful lesioning is confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist such as apomorphine.
-
-
Drug Preparation:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).
-
L-DOPA is prepared in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) to prevent its peripheral metabolism.
-
-
Experimental Procedure:
-
Animals are habituated to the testing environment (circular automated rotometer bowls).
-
Rats are pre-treated with this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) administration.
-
After a specified pre-treatment time (e.g., 30-60 minutes), L-DOPA is administered.
-
The number of full contralateral (away from the lesion) rotations is recorded for a period of at least 90-120 minutes.
-
-
Data Analysis:
-
The total number of rotations is quantified for each animal.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the rotational scores between the vehicle, L-DOPA alone, and this compound plus L-DOPA groups. An increase in contralateral rotations in the combination group compared to L-DOPA alone indicates potentiation.
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key in vivo experiment.
References
The Impact of TC-G 1004 on Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological effects of TC-G 1004 on dopaminergic pathways. This compound is a potent and highly selective adenosine A2A receptor antagonist.[1][2][3] Its mechanism of action is centered on the modulation of dopaminergic signaling through its interaction with A2A receptors, which are densely co-localized with dopamine D2 receptors in key brain regions such as the striatum. By antagonizing the A2A receptor, this compound effectively enhances dopamine D2 receptor-mediated signaling, a crucial interaction for the regulation of motor function. This guide summarizes the quantitative pharmacological data of this compound, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Dopaminergic pathways are critical for regulating a wide range of physiological and behavioral processes, including motor control, motivation, reward, and cognitive functions.[4] Dysfunction of these pathways is implicated in several neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.
The adenosine A2A receptor has emerged as a significant modulator of dopaminergic activity. A2A and dopamine D2 receptors are colocalized in the striatopallidal medium spiny neurons of the indirect pathway and form heteromeric complexes.[2][5] There is an antagonistic interaction between these two receptors; activation of A2A receptors inhibits D2 receptor signaling.[2][5] Consequently, antagonists of the A2A receptor are a promising therapeutic strategy to potentiate dopaminergic function, particularly in conditions of dopamine deficiency like Parkinson's disease.[2]
This compound (also known as compound 16j in some literature) is a novel, potent, and selective A2A receptor antagonist.[1][2] This guide will explore the core aspects of this compound's interaction with dopaminergic pathways, providing researchers and drug development professionals with a comprehensive technical overview.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through radioligand binding assays, demonstrating its high affinity and selectivity for the human adenosine A2A receptor.
| Compound | Target Receptor | Ki (nM) | Selectivity (over hA1) | Reference |
| This compound | Human Adenosine A2A | 0.44 | >180-fold | [1][2] |
| This compound | Human Adenosine A1 | 80 | - | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound's effects on dopaminergic function.
Radioligand Binding Assays for Adenosine A2A and A1 Receptors
This protocol is representative for determining the binding affinity (Ki) of compounds like this compound.
-
Objective: To determine the binding affinity and selectivity of this compound for human adenosine A2A and A1 receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human A2A or A1 receptors.
-
Radioligand for A2A receptors: [3H]CGS21680.[6]
-
Radioligand for A1 receptors: [3H]R-PIA.[6]
-
This compound (test compound).
-
Non-specific binding agent (e.g., NECA).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2.[6]
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add 50 µL of increasing concentrations of this compound, 50 µL of the respective radioligand ([3H]CGS21680 for A2A, [3H]R-PIA for A1), and 100 µL of the membrane suspension.[6]
-
For the determination of non-specific binding, a high concentration of an unlabeled agonist like NECA is used instead of the test compound.[6]
-
Incubate the plates at 25°C for 60 minutes.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease and L-DOPA-Induced Rotational Behavior
This in vivo assay is a standard for evaluating the potential of compounds to ameliorate motor deficits in a model of Parkinson's disease. This compound has been shown to potentiate L-DOPA-induced rotations in this model.[1][2]
-
Objective: To assess the in vivo efficacy of this compound in a rat model of Parkinson's disease.
-
Materials:
-
Adult male Sprague-Dawley rats.
-
6-hydroxydopamine (6-OHDA).
-
Stereotaxic apparatus.
-
L-DOPA.
-
This compound.
-
Automated rotometer or manual observation chamber.
-
-
Procedure:
-
6-OHDA Lesioning: Anesthetize the rats and place them in a stereotaxic apparatus. Inject 6-OHDA unilaterally into the medial forebrain bundle to induce a near-complete lesion of the nigrostriatal dopamine pathway on one side of the brain.
-
Post-Lesion Recovery: Allow the animals to recover for a period of approximately 3 weeks.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 3 mg/kg).[1] After a specified time, administer a sub-threshold dose of L-DOPA.
-
Assessment of Rotational Behavior: Place the rats in a testing chamber and record the number of full 360° contralateral (away from the lesioned side) rotations over a set period (e.g., 90-120 minutes).
-
Data Analysis: Compare the number of rotations in animals treated with this compound and L-DOPA to those treated with L-DOPA alone. An increase in contralateral rotations indicates a potentiation of the dopaminergic effect of L-DOPA.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling interactions in the dopaminergic system and how this compound modulates them.
Caption: Basal state of A2A and D2 receptor signaling in a striatal neuron.
Caption: this compound blocks A2A receptors, enhancing D2 receptor-mediated inhibition of adenylyl cyclase.
Experimental Workflow
The following diagram outlines the workflow for the 6-OHDA lesioned rat model experiment.
Caption: Workflow for assessing this compound efficacy in the 6-OHDA rat model.
Conclusion
This compound is a potent and selective adenosine A2A receptor antagonist with a clear mechanism of action on dopaminergic pathways. By blocking the inhibitory influence of adenosine on dopamine D2 receptor signaling, this compound enhances dopaminergic neurotransmission. This is evidenced by its ability to potentiate the effects of L-DOPA in a well-established preclinical model of Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as potential therapeutics for disorders involving dopaminergic dysfunction.
References
- 1. Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. neurobiology.lu.se [neurobiology.lu.se]
Foundational Studies on TC-G 1004 and Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational preclinical research on TC-G 1004, a potent and selective adenosine A₂A receptor antagonist, for the potential treatment of Parkinson's disease. This compound has demonstrated promising activity in established animal models of Parkinson's disease, suggesting its potential as a non-dopaminergic therapeutic agent. This document consolidates key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel small molecule identified as a potent and selective antagonist of the adenosine A₂A receptor. Its chemical name is N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)-2-pyridinyl]-4-pyrimidinyl]acetamide. The rationale for its development in the context of Parkinson's disease lies in the well-established antagonistic relationship between adenosine A₂A receptors and dopamine D₂ receptors in the basal ganglia, a critical brain region for motor control that is profoundly affected in Parkinson's disease. By blocking A₂A receptors, this compound is hypothesized to restore the normal function of the indirect pathway in the basal ganglia, thereby alleviating motor symptoms.
Quantitative Data Summary
The following table summarizes the key in vitro binding affinities of this compound for human adenosine A₂A and A₁ receptors, as determined in foundational studies.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |
| Human Adenosine A₂A | This compound | Kᵢ | 0.44 | [1] |
| Human Adenosine A₁ | This compound | Kᵢ | 85 |
Table 1: In Vitro Receptor Binding Affinity of this compound. Kᵢ represents the inhibition constant, a measure of the compound's binding affinity to the receptor. A lower Kᵢ value indicates a higher binding affinity.
Core Signaling Pathway
The therapeutic potential of this compound in Parkinson's disease is predicated on its ability to modulate the adenosine A₂A receptor signaling pathway within the striatum. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the A₂A receptor-mediated pathway, which in turn inhibits the function of dopamine D₂ receptors. This compound, as an A₂A antagonist, blocks this overactivity.
Key Preclinical Experiments and Protocols
The foundational research on this compound involved a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.
In Vitro Radioligand Binding Assays
These assays were crucial for determining the binding affinity and selectivity of this compound for adenosine receptors.
Experimental Protocol:
-
Membrane Preparation: Membranes were prepared from cell lines stably expressing either the human adenosine A₂A or A₁ receptor.
-
Radioligand: A specific radiolabeled ligand for each receptor subtype was used.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes was quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Kᵢ) was calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This is a widely used and well-characterized animal model that mimics the dopamine depletion seen in Parkinson's disease.
Experimental Protocol:
-
Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway were induced in rats by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Behavioral Assessment: The primary behavioral endpoint was the potentiation of L-DOPA-induced contralateral rotations.
-
Drug Administration: this compound was administered orally at a dose of 3 mg/kg.[1]
-
Data Collection: The number of full contralateral rotations was counted over a specified time period after L-DOPA administration.
-
Statistical Analysis: The rotational scores in the this compound-treated group were compared to a vehicle-treated control group.
Conclusion and Future Directions
The foundational studies on this compound have established it as a potent and selective adenosine A₂A receptor antagonist with promising preclinical efficacy in a relevant animal model of Parkinson's disease. The data strongly support its mechanism of action through the modulation of the indirect pathway in the basal ganglia. Further research is warranted to fully elucidate its pharmacokinetic and safety profile and to explore its potential in clinical trials for the treatment of Parkinson's disease. As of the current literature, no clinical trial data for this compound has been publicly disclosed. The progression of this and other A₂A receptor antagonists through the drug development pipeline will be of significant interest to the Parkinson's research community.
References
Methodological & Application
Application Notes and Protocols for TC-G 1004 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies using TC-G 1004, a potent and selective antagonist of the adenosine A2A receptor. The provided protocols are foundational and may require optimization for specific cell lines and experimental conditions.
Introduction
This compound is a powerful research tool for investigating the role of the adenosine A2A receptor in various physiological and pathological processes. As a selective antagonist, it blocks the binding of adenosine to the A2A receptor, thereby inhibiting downstream signaling pathways.[1] The A2A receptor is a G-protein coupled receptor that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. By blocking this initial step, this compound allows for the elucidation of the A2A receptor's involvement in cellular processes such as inflammation, neurotransmission, and apoptosis.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 421.5 g/mol | [2] |
| Chemical Formula | C22H27N7O2 | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Target | Adenosine A2A Receptor | [1] |
| Action | Antagonist | [1] |
| Ki for A2A | 0.44 nM | [1] |
| Ki for A1 | 85 nM | [1] |
| Selectivity | >100-fold for A2A over A1 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cells in culture. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3][4]
Materials:
-
Cells expressing adenosine A2A receptors (e.g., PC12, SH-SY5Y)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as controls.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[4]
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells following treatment with this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[5][6] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[5][6]
Materials:
-
Cells of interest
-
This compound
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in the A2A receptor signaling pathway following treatment with this compound.
Materials:
-
Cells expressing A2A receptors
-
This compound
-
Adenosine A2A receptor agonist (e.g., CGS 21680)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with an A2A receptor agonist (e.g., CGS 21680) for 15-30 minutes to activate the signaling pathway.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in SDS loading buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the protein bands using an ECL substrate.[8]
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures changes in the mRNA expression of genes downstream of the A2A receptor signaling pathway.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for c-Fos, NR4A1)
-
qRT-PCR instrument
Procedure:
-
Treat cells with this compound and an A2A agonist as described for Western blotting.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: MTT Cell Viability Assay Workflow.
Caption: Apoptosis Assay Workflow.
References
- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | 1061747-72-5 | LSB74772 | Biosynth [biosynth.com]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. arigobio.com [arigobio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Preparing a Stock Solution of TC-G 1004: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-G 1004 is a potent and selective antagonist of the adenosine A2A receptor, a key target in neurodegenerative disorders and other conditions.[1] Proper preparation of a stock solution is the critical first step for accurate and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, along with relevant chemical and biological information and example experimental protocols.
Introduction
This compound is a valuable research tool for investigating the role of the adenosine A2A receptor in various physiological and pathological processes. Its high selectivity (over 100-fold for A2A over A1 receptors) makes it a precise pharmacological probe.[1] The A2A receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the brain and immune cells. Its activation by adenosine typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades. By antagonizing this receptor, this compound can reverse these effects, making it a compound of interest for conditions such as Parkinson's disease.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Chemical Name | N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide |
| Molecular Formula | C₂₂H₂₇N₇O₂ |
| Molecular Weight | 421.5 g/mol [1] |
| Purity | ≥98% (HPLC)[1] |
| Appearance | Crystalline solid |
| Storage | Store at -20°C[1] |
Stock Solution Preparation
The solubility of this compound in common laboratory solvents is a key consideration for preparing a concentrated stock solution.
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 100 mM[1] |
| 1 eq. HCl | 100 mM[1] |
Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.215 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 4.215 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -20°C, protected from light.[1]
Quick Reference for Stock Solution Preparation
The following table provides pre-calculated volumes of solvent required to prepare stock solutions of various concentrations from standard masses of this compound.
| Desired Concentration | Mass of this compound | Volume of Solvent |
| 1 mM | 1 mg | 2.37 mL |
| 5 mM | 1 mg | 0.47 mL |
| 10 mM | 1 mg | 0.24 mL |
| 1 mM | 5 mg | 11.86 mL |
| 5 mM | 5 mg | 2.37 mL |
| 10 mM | 5 mg | 1.19 mL |
Experimental Protocols
In Vitro: cAMP Assay in a Cell-Based Model
This protocol describes a method to evaluate the antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production in a cell line expressing the adenosine A2A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Adenosine A2A receptor agonist (e.g., CGS 21680)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed the HEK293-A2AR cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.
-
Compound Pre-incubation: The next day, replace the culture medium with serum-free medium containing a PDE inhibitor (to prevent cAMP degradation) and the desired concentrations of this compound (e.g., 0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the A2A receptor agonist CGS 21680 at a concentration that elicits a submaximal response (e.g., the EC₅₀ concentration) to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and determine the IC₅₀ value.
In Vivo: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol provides a general outline for assessing the in vivo efficacy of this compound in a well-established rodent model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO/saline mixture)
-
L-DOPA
-
Stereotaxic apparatus
-
Rotational behavior monitoring system
Procedure:
-
6-OHDA Lesioning: Anesthetize the rats and administer desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery. Using a stereotaxic apparatus, unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.
-
Post-operative Recovery: Allow the animals to recover for at least two weeks.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p. or p.o.) or vehicle to the lesioned rats.
-
L-DOPA Challenge: After a pre-treatment period with this compound (e.g., 30-60 minutes), administer a sub-threshold dose of L-DOPA.
-
Behavioral Assessment: Monitor the rotational behavior (contralateral turns) of the rats for a defined period (e.g., 90-120 minutes). An increase in L-DOPA-induced rotations in the this compound treated group compared to the vehicle group indicates a potentiation of the dopaminergic response.[1]
Signaling Pathway
The adenosine A2A receptor is a Gs-protein coupled receptor. Upon binding of its endogenous ligand, adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This compound, as an antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.
Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.
Conclusion
This compound is a powerful tool for studying the adenosine A2A receptor. Proper preparation of stock solutions is paramount for obtaining reliable and reproducible data. The protocols and information provided in this application note offer a comprehensive guide for researchers utilizing this compound in their studies. It is always recommended to consult the batch-specific certificate of analysis for the most accurate information regarding the compound's properties.
References
Application Notes and Protocols for TC-G 1004 in In Vivo Rat Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 1004 is a potent and selective antagonist of the adenosine A₂A receptor, with a Ki of 0.44 nM and over 100-fold selectivity against the A₁ receptor. This compound has demonstrated efficacy in a key preclinical model of Parkinson's disease, where it potentiates L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats. These application notes provide a comprehensive guide for the use of this compound in similar in vivo studies, including recommended dosage, experimental protocols, and an overview of the relevant signaling pathway.
Data Presentation
Table 1: Recommended Dosage and Administration of this compound in Rats
| Parameter | Recommendation | Notes |
| Dosage Range | 1 - 10 mg/kg | Start with a lower dose and titrate up to the desired effect. Efficacy for A₂A antagonists has been observed in this range. |
| Administration Route | Intraperitoneal (i.p.) | A common and effective route for systemic administration in rats. |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline | Ensure complete dissolution. Other vehicles may be suitable but should be tested for solubility and toxicity. |
| Frequency | Single dose or as per experimental design | For acute studies, a single dose is typical. For chronic studies, the dosing schedule should be optimized. |
Table 2: Key Experimental Parameters for 6-OHDA-Lesioned Rat Model
| Parameter | Description |
| Animal Model | Male Sprague-Dawley or Wistar rats (200-250 g) |
| Lesioning Agent | 6-hydroxydopamine (6-OHDA) |
| Post-Lesion Recovery | 2-3 weeks |
| Behavioral Test | L-DOPA-induced rotational behavior |
| L-DOPA Dosage | 2-5 mg/kg (s.c. or i.p.) with a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg) |
| This compound Administration | 30-60 minutes prior to L-DOPA administration |
Experimental Protocols
Preparation of this compound Solution
-
Calculate the required amount of this compound based on the desired dosage and the number and weight of the rats.
-
Prepare the vehicle solution: For a 1 mg/mL solution, for example, mix 100 µL DMSO, 400 µL PEG300, and 500 µL sterile saline.
-
Dissolve this compound in the vehicle: Add the calculated amount of this compound to the vehicle. Vortex and sonicate briefly if necessary to ensure complete dissolution.
-
Filter sterilize the solution using a 0.22 µm syringe filter before injection.
Protocol for L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
-
Animal Model: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle of anesthetized rats.
-
Post-Operative Care and Recovery: House the animals individually and provide appropriate post-operative care. Allow a recovery period of at least 2-3 weeks.
-
Habituation: Habituate the rats to the rotation-monitoring apparatus (e.g., automated rotometer bowls) for at least one session before the test day.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle to different groups of rats.
-
After a 30-60 minute pretreatment period, administer L-DOPA (e.g., 2.5 mg/kg, s.c. or i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg, i.p.).
-
-
Behavioral Monitoring:
-
Immediately after L-DOPA administration, place the rats in the monitoring apparatus.
-
Record the number of full 360° contralateral (away from the lesioned side) rotations for a period of 90-120 minutes.
-
-
Data Analysis:
-
Express the data as the total number of contralateral rotations or rotations per minute.
-
Compare the rotational scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound in a rat model of Parkinson's disease.
Caption: Proposed signaling pathway of this compound in striatal neurons.
Application Notes and Protocols for TC-G 1004 in Cell-Based A2A Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 1004 is a potent and selective antagonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) belonging to the P1 purinergic receptor family. The A2A receptor is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function, making it a significant target for drug discovery, particularly in the context of neurodegenerative diseases like Parkinson's and immuno-oncology.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its binding to and functional inhibition of the A2A receptor.
The A2A receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein.[1] Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB) and subsequent modulation of gene expression. As an antagonist, this compound blocks this signaling cascade by preventing agonist-mediated activation of the receptor.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human adenosine A2A and A1 receptors. This data highlights the compound's high potency and selectivity for the A2A subtype.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | Human A2A | Ki | 0.44 |
| This compound | Human A1 | Ki | 85.0 |
Data sourced from references. The Ki value represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in a competition binding assay.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the A2A receptor signaling pathway and the general workflows for the cell-based assays described in these protocols.
Caption: A2A Receptor Signaling Pathway.
Caption: Experimental Assay Workflows.
Experimental Protocols
Cell Lines and Culture Conditions
For the following assays, a human embryonic kidney (HEK293) cell line stably expressing the human adenosine A2A receptor is recommended. Several such cell lines are commercially available. These cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Whole-Cell Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the A2A receptor in intact cells.
Materials:
-
HEK293 cells stably expressing the human A2A receptor
-
Cell culture medium (as described above)
-
Poly-D-Lysine coated 96-well plates
-
Binding Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Radioligand: [³H]-ZM241385 (a selective A2A antagonist)
-
Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Cell Plating: Seed the A2A-expressing HEK293 cells into a Poly-D-Lysine coated 96-well plate at a density of 50,000 to 100,000 cells per well. Allow cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Prepare the radioligand solution in Binding Buffer at a concentration equal to its Kd for the A2A receptor (typically 1-2 nM for [³H]-ZM241385).
-
Prepare the non-specific binding control in Binding Buffer.
-
-
Assay:
-
Gently wash the cell monolayers twice with 200 µL of ice-cold Binding Buffer.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
For total binding wells, add 50 µL of Binding Buffer.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Add 50 µL of the radioligand solution to all wells. The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.
-
Washing:
-
Rapidly aspirate the assay solution from the wells.
-
Wash the cells three times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Add 150 µL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonist Assay (cAMP Accumulation)
This protocol determines the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human A2A receptor
-
Cell culture medium
-
White, opaque 96-well plates suitable for luminescence or fluorescence detection
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
A2A receptor agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) or CGS-21680
-
This compound stock solution (e.g., 10 mM in DMSO)
-
cAMP detection kit (e.g., HTRF, FRET, ELISA, or luminescence-based kits such as Promega's cAMP-Glo™)
Procedure:
-
Cell Plating: Seed the A2A-expressing HEK293 cells into a white, opaque 96-well plate at a density of 10,000 to 20,000 cells per well. Allow cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Prepare the A2A agonist solution in Stimulation Buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.
-
-
Antagonist Pre-incubation:
-
Gently wash the cells once with 100 µL of HBSS.
-
Add 50 µL of the this compound dilutions to the appropriate wells. For control wells (no antagonist), add 50 µL of Stimulation Buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Agonist Stimulation:
-
Add 50 µL of the A2A agonist solution (at EC80 concentration) to all wells except the basal control wells (which receive 50 µL of Stimulation Buffer).
-
Incubate the plate at 37°C for 30-60 minutes to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by detection reagents.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit's protocol.
-
Normalize the data by setting the basal cAMP level (no agonist) as 0% and the agonist-stimulated level (no antagonist) as 100%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) model using a non-linear regression software to determine the IC50 value of this compound.
-
Troubleshooting
-
High Non-Specific Binding (Binding Assay):
-
Ensure adequate washing steps.
-
Consider using a different radioligand with lower non-specific binding.
-
Optimize cell density; too many cells can increase non-specific binding.
-
-
Low Signal-to-Background Ratio (cAMP Assay):
-
Optimize the concentration of the phosphodiesterase inhibitor (IBMX).
-
Ensure the agonist concentration is at or near the EC80.
-
Optimize cell number per well.
-
Confirm the expression and functionality of the A2A receptor in the cell line.
-
-
High Variability Between Replicates:
-
Ensure accurate and consistent pipetting.
-
Check for uniform cell seeding.
-
Ensure proper mixing of reagents.
-
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the pharmacology of the adenosine A2A receptor in cell-based assay systems.
References
Application Notes and Protocols: TC-G 1004 Administration in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1][2] Current treatments primarily offer symptomatic relief by replenishing dopamine levels or mimicking its effects.[3][4] There is a critical need for disease-modifying therapies that can slow or halt the neurodegenerative process. TC-G 1004, a potent and selective agonist for the G-protein coupled receptor 39 (GPR39), represents a potential therapeutic candidate. GPR39 activation has been linked to neuroprotective mechanisms, including anti-inflammatory and antioxidant effects, which are highly relevant to the pathophysiology of Parkinson's disease.[5][6]
These application notes provide a comprehensive overview of the proposed administration of this compound in established animal models of Parkinson's disease. The protocols and expected outcomes are based on the known mechanisms of GPR39 agonists and the pathophysiology of widely used neurotoxin-induced and genetic models of PD.[7][8][9][10][11]
Putative Mechanism of Action of this compound in Parkinson's Disease
This compound is an agonist for the GPR39 receptor, which is known to be activated by zinc.[12][13] The activation of GPR39 triggers several downstream signaling pathways that are implicated in neuroprotection. In the context of Parkinson's disease, the proposed mechanism of action for this compound involves the mitigation of neuroinflammation and oxidative stress, two key contributors to dopaminergic neuron degeneration.[2][5] Specifically, GPR39 agonism by this compound is hypothesized to:
-
Inhibit the p38 MAPK/NF-κB signaling pathway: This pathway is a major driver of pro-inflammatory cytokine production. By inhibiting this pathway, this compound may reduce the levels of inflammatory mediators like TNF-α, IL-1β, and IL-6 in the brain.[5][6]
-
Activate the SIRT1/PGC-1α pathway: This pathway is involved in mitochondrial biogenesis and antioxidant responses. Upregulation of this pathway can enhance mitochondrial function and protect neurons from oxidative damage.[5][6]
The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective effects.
Caption: Proposed signaling pathway of this compound in Parkinson's disease models.
Experimental Protocols
The following protocols describe the administration of this compound in two widely used neurotoxin-based animal models of Parkinson's disease: the MPTP mouse model and the 6-OHDA rat model.[8][14][15]
MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a well-established model that recapitulates many of the pathological hallmarks of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[8][15]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Sterile syringes and needles
-
Behavioral testing apparatus (e.g., rotarod, open field)
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Baseline Behavioral Testing: Conduct baseline behavioral assessments (e.g., rotarod test for motor coordination, open field test for locomotor activity) to establish a pre-treatment baseline for each animal.
-
MPTP Administration:
-
Prepare a fresh solution of MPTP hydrochloride in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, once daily for four consecutive days.
-
-
This compound Administration:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Divide the animals into treatment groups:
-
Vehicle control
-
MPTP + Vehicle
-
MPTP + this compound (low dose, e.g., 1 mg/kg)
-
MPTP + this compound (high dose, e.g., 10 mg/kg)
-
-
Begin this compound administration one day prior to the first MPTP injection and continue daily throughout the MPTP administration period and for a designated post-lesion period (e.g., 7-14 days). Administration can be via i.p. injection or oral gavage.
-
-
Post-Treatment Behavioral Testing: Perform behavioral tests at selected time points after the final MPTP injection (e.g., 7 and 14 days) to assess motor function.
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue and process for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Alternatively, collect fresh brain tissue for neurochemical analysis (e.g., HPLC) of dopamine and its metabolites in the striatum.
-
6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model is another widely used model that induces a specific and robust lesion of the nigrostriatal dopamine system.[8][9][14]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Desipramine hydrochloride (to protect noradrenergic neurons)
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Hamilton syringe
-
Behavioral testing apparatus (e.g., cylinder test for forelimb asymmetry, apomorphine-induced rotation test)
Protocol:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week.
-
Baseline Behavioral Testing: Conduct baseline behavioral assessments (e.g., cylinder test).
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) or the striatum using a Hamilton syringe.
-
-
This compound Administration:
-
Divide the animals into treatment groups as described for the MPTP model.
-
Begin this compound administration immediately after the 6-OHDA lesioning and continue daily for a designated period (e.g., 2-4 weeks).
-
-
Post-Treatment Behavioral Testing:
-
Perform the cylinder test at regular intervals to assess forelimb use asymmetry.
-
Conduct the apomorphine-induced rotation test at the end of the treatment period to confirm the extent of the dopamine lesion.
-
-
Tissue Collection and Analysis:
-
Euthanize the animals and collect brain tissue for immunohistochemical or neurochemical analysis as described for the MPTP model.
-
Experimental Workflow Diagram
Caption: General experimental workflow for testing this compound in animal models of Parkinson's.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the hypothetical quantitative data expected from the administration of this compound in Parkinson's animal models.
Table 1: Hypothetical Effects of this compound on Motor Behavior in the MPTP Mouse Model
| Treatment Group | Rotarod Latency to Fall (seconds) | Open Field Total Distance (cm) |
| Vehicle Control | 180 ± 15 | 3500 ± 300 |
| MPTP + Vehicle | 60 ± 10 | 1500 ± 200 |
| MPTP + this compound (1 mg/kg) | 100 ± 12 | 2200 ± 250 |
| MPTP + this compound (10 mg/kg) | 140 ± 18 | 2800 ± 280 |
Table 2: Hypothetical Effects of this compound on Dopaminergic Neuron Survival and Striatal Dopamine Levels in the MPTP Mouse Model
| Treatment Group | TH+ Neurons in SNpc (% of Control) | Striatal Dopamine (% of Control) |
| Vehicle Control | 100% | 100% |
| MPTP + Vehicle | 45 ± 5% | 30 ± 8% |
| MPTP + this compound (1 mg/kg) | 65 ± 7% | 55 ± 10% |
| MPTP + this compound (10 mg/kg) | 80 ± 6% | 75 ± 9% |
Table 3: Hypothetical Effects of this compound on Motor Asymmetry in the 6-OHDA Rat Model
| Treatment Group | Cylinder Test (% Contralateral Forelimb Use) | Apomorphine-Induced Rotations (turns/min) |
| Sham + Vehicle | 50 ± 5% | < 1 |
| 6-OHDA + Vehicle | 15 ± 4% | 7 ± 1 |
| 6-OHDA + this compound (1 mg/kg) | 30 ± 6% | 4 ± 1 |
| 6-OHDA + this compound (10 mg/kg) | 40 ± 5% | 2 ± 0.5 |
Conclusion
This compound, as a GPR39 agonist, holds promise as a neuroprotective agent for Parkinson's disease. The experimental protocols outlined in these application notes provide a framework for evaluating its efficacy in preclinical animal models. The expected outcomes, based on the known anti-inflammatory and antioxidant properties of GPR39 activation, suggest that this compound could attenuate dopaminergic neurodegeneration and improve motor function. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound for the treatment of Parkinson's disease.
References
- 1. D-512 and D-440 as Novel Multifunctional Dopamine Agonists: Characterization of Neuroprotection Properties and Evaluation of In Vivo Efficacy in a Parkinson’s Disease Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF, Mechanism of Action, Role in Parkinson's Disease, and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective role of dopamine agonists: evidence from animal models and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathway mechanisms of neurological diseases induced by G protein‐coupled receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurobiology.lu.se [neurobiology.lu.se]
- 10. Animal Models of Parkinson’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. mdpi.com [mdpi.com]
- 14. criver.com [criver.com]
- 15. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
Proper storage and handling of TC-G 1004 compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and experimental use of the compound TC-G 1004. This document is intended to serve as a comprehensive guide for laboratory personnel.
Compound Information
This compound is a potent and selective antagonist of the adenosine A₂A receptor (A₂AR). It displays high selectivity for the A₂A receptor over the A₁ receptor.[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the A₂AR in various systems.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide | [1] |
| Molecular Formula | C₂₂H₂₇N₇O₂ | [1] |
| Molecular Weight | 421.5 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 1061747-72-5 | [1] |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
Table 2: Storage and Stability Guidelines
| Condition | Recommendation | Details |
| Solid Form | Store at -20°C. | When stored as a solid at the recommended temperature and kept tightly sealed, the compound is stable for up to 6 months. |
| Stock Solutions | Store in aliquots at -20°C. | Prepare concentrated stock solutions in a suitable solvent (see Section 4) and dispense into single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to one month at -20°C. It is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening. |
Handling and Safety Precautions
As with any research chemical, appropriate safety measures should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety protocols for handling chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat.
Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, seek medical attention.
Solubility and Solution Preparation
Table 3: Solubility of this compound
| Solvent | Maximum Concentration |
| 1 eq. HCl | 100 mM |
| DMSO | 100 mM |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature for at least 60 minutes before opening.
-
Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.215 mg of the compound.
-
Add the appropriate volume of DMSO to the solid compound. For a 10 mM solution, add 1 mL of DMSO for every 4.215 mg of this compound.
-
Vortex briefly to dissolve the solid completely. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C.
-
Experimental Protocols
In Vitro Assays
Protocol 2: Adenosine A₂A Receptor Radioligand Binding Assay
This protocol is a competitive binding assay to determine the affinity of this compound for the A₂A receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human adenosine A₂A receptor (e.g., HEK293-hA₂AR).
-
[³H]ZM241385 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 1 µM CGS15943)
-
96-well filter plates (e.g., GF/B)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]ZM241385 (at a concentration near its Kd), and either the vehicle (for total binding), the non-specific binding control, or the serially diluted this compound.
-
Incubate the plate at 25°C for 1 hour.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Analyze the data using a suitable software to calculate the IC₅₀ and Ki values for this compound.
-
Protocol 3: cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production.
-
Materials:
-
Cells expressing the human adenosine A₂A receptor (e.g., HEK293 or CHO cells).
-
A₂A receptor agonist (e.g., NECA or CGS21680).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the A₂A receptor agonist (e.g., the EC₅₀ concentration) for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect.
-
In Vivo Studies
This compound has been shown to potentiate L-DOPA-induced rotational behavior in 6-hydroxydopamine (6-OHDA)-lesioned rats, a common animal model of Parkinson's disease.[1]
Protocol 4: Assessment of this compound in a 6-OHDA Rat Model of Parkinson's Disease
-
Animal Model:
-
Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats by stereotactic injection of 6-OHDA into the medial forebrain bundle.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
-
Drug Preparation and Administration:
-
Vehicle: The choice of vehicle will depend on the route of administration. For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as saline or a solution containing a small percentage of DMSO and/or Tween 80 to aid solubility. The final concentration of organic solvents should be minimized and tested for any behavioral effects on its own.
-
Dosing: The optimal dose of this compound should be determined through dose-response studies.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
-
Behavioral Testing:
-
Administer L-DOPA to the 6-OHDA-lesioned rats.
-
Administer this compound either before or concurrently with L-DOPA.
-
Place the rats in a circular arena and record their rotational behavior (full 360° turns) for a specified period (e.g., 90-120 minutes).
-
Compare the number of contralateral rotations in animals treated with L-DOPA plus this compound to those treated with L-DOPA plus vehicle.
-
Signaling Pathway and Experimental Workflow Visualizations
Adenosine A₂A Receptor Signaling Pathway
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that signals primarily through the Gαs subunit. Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by adenosine.
Experimental Workflow for In Vitro Antagonist Assay
The following diagram outlines the general workflow for testing the antagonist activity of this compound in a cell-based assay.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the logical flow of how this compound exerts its effect as an A₂A receptor antagonist.
References
Application Notes and Protocols: Solubility of TC-G 1004
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of TC-G 1004, a potent and selective adenosine A2A receptor antagonist. The following sections include quantitative solubility data, a comprehensive protocol for solubility determination, and diagrams illustrating the experimental workflow and the relevant biological pathway.
Quantitative Solubility Data
The solubility of this compound has been determined in dimethyl sulfoxide (DMSO) and 1 equivalent of hydrochloric acid (HCl). The data is summarized in the table below. It is important to note that for batch-specific data, referring to the Certificate of Analysis is recommended.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 42.15 | 100 |
| 1 eq. HCl | 42.15 | 100 |
Data is based on a molecular weight of 421.5 g/mol .
Experimental Protocol: Solubility Determination
This protocol outlines a general method for determining the solubility of a compound such as this compound in various solvents.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, water, ethanol, methanol)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Calibrated pipettes
-
Microcentrifuge tubes or glass vials
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., DMSO).
-
Serial Dilutions: Create a series of standard solutions of known concentrations by serially diluting the stock solution. These will be used to generate a standard curve.
-
Sample Preparation:
-
Add an excess amount of this compound powder to a known volume of the test solvent in a microcentrifuge tube or vial.
-
Ensure the amount of powder added is more than what is expected to dissolve to create a saturated solution.
-
-
Equilibration:
-
Tightly cap the tubes/vials.
-
Agitate the samples using a vortex mixer for 1-2 minutes.
-
Place the samples in a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Analysis of Supernatant:
-
Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the standard curve.
-
Measure the concentration of this compound in the diluted supernatant using a suitable analytical method (spectrophotometry or HPLC).
-
-
Calculation of Solubility:
-
Using the standard curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the undissolved supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.
-
Visualizations
Caption: Workflow for determining compound solubility.
This compound acts as a potent antagonist of the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this action.
Caption: Adenosine A2A receptor signaling pathway.
Application Notes and Protocols: Cell Permeability and Use of TC-G 1008 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 1008 is a potent and selective agonist of the G-protein-coupled receptor 39 (GPR39), a receptor increasingly recognized for its significant role in neuronal function and cytoprotection. As a small molecule, TC-G 1008 is designed for cell permeability, enabling the modulation of intracellular signaling pathways critical for neuronal health and disease. These application notes provide a comprehensive guide for researchers utilizing TC-G 1008 in neuronal cell culture, with a focus on its application, relevant signaling pathways, and detailed protocols for experimental use.
Mechanism of Action and Signaling Pathways
TC-G 1008 acts as a potent agonist for GPR39, with EC50 values of 0.8 nM for the human receptor and 0.4 nM for the rat receptor.[1][2] Its activation of GPR39 triggers several downstream signaling cascades that are crucial for neuronal function and survival. Notably, TC-G 1008 has been shown to activate the CREB/PGC-1α and SIRT1/PGC-1α/Nrf2 signaling pathways.[3][4] These pathways are instrumental in promoting mitochondrial biogenesis, enhancing antioxidant responses, and reducing neuroinflammation, thereby offering neuroprotective effects.[3][5][6]
The signaling cascade initiated by TC-G 1008 binding to GPR39 can be summarized as follows:
Quantitative Data Summary
The following table summarizes key quantitative data for TC-G 1008 based on available literature.
| Parameter | Value | Species | Cell Type/Assay | Reference |
| EC50 | 0.8 nM | Human | GPR39 Receptor Activation | [1][2] |
| EC50 | 0.4 nM | Rat | GPR39 Receptor Activation | [1][2] |
| Solubility | 100 mM | - | DMSO | [2] |
| Non-toxic Conc. | Up to 10 µM | Human | Keratinocyte-like HaCaT cells | [5] |
Experimental Protocols
Preparation of TC-G 1008 Stock Solution
Materials:
-
TC-G 1008 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the manufacturer's specifications, prepare a high-concentration stock solution of TC-G 1008 in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.19 mg of TC-G 1008 (MW: 418.9 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Neuronal Cell Culture and Maintenance
This protocol provides guidelines for the culture of SH-SY5Y neuroblastoma cells, a commonly used model for neuronal studies.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
Protocol:
-
Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-plate them at a suitable density.
Determining Optimal Working Concentration and Cytotoxicity of TC-G 1008
It is crucial to determine the optimal, non-toxic working concentration of TC-G 1008 for your specific neuronal cell line and experimental conditions.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete cell culture medium
-
TC-G 1008 stock solution
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TC-G 1008 in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest TC-G 1008 treatment.
-
Replace the medium in the wells with the prepared TC-G 1008 dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, assess cell viability using an MTT assay or a similar method according to the manufacturer's instructions.
-
Determine the highest concentration of TC-G 1008 that does not significantly reduce cell viability. This concentration range can be used for subsequent functional assays.
Assessing Neuronal Cell Permeability and GPR39 Activation
This protocol outlines a method to assess the functional consequence of TC-G 1008 entry into neuronal cells by measuring the activation of a downstream signaling molecule, such as the phosphorylation of CREB.
Materials:
-
Neuronal cells
-
TC-G 1008 at the predetermined optimal concentration
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against phospho-CREB and total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate neuronal cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the optimal concentration of TC-G 1008 for various time points (e.g., 15, 30, 60 minutes). Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting to separate and transfer the proteins.
-
Probe the membrane with primary antibodies against phospho-CREB and total CREB.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
An increase in the ratio of phospho-CREB to total CREB will indicate that TC-G 1008 has crossed the cell membrane and activated the GPR39 signaling pathway.
Troubleshooting
-
Low Cell Viability: If significant cell death is observed even at low concentrations of TC-G 1008, ensure the final DMSO concentration in the culture medium is below 0.1%. Test a fresh aliquot of TC-G 1008.
-
No Activation of Downstream Signaling: Confirm that the neuronal cell line used expresses GPR39. Optimize the treatment time and concentration of TC-G 1008. Ensure the integrity of antibodies and reagents used for detection.
-
Compound Precipitation: If the compound precipitates in the culture medium, prepare fresh dilutions from the stock solution. Ensure the final DMSO concentration is compatible with the aqueous medium.
Conclusion
TC-G 1008 is a valuable tool for investigating the role of GPR39 in neuronal function and neuroprotection. Its cell-permeable nature allows for the direct modulation of intracellular signaling pathways. By following the detailed protocols and guidelines provided in these application notes, researchers can effectively utilize TC-G 1008 to explore the therapeutic potential of GPR39 activation in various neurological models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Activation of GPR39 with TC-G 1008 attenuates neuroinflammation via SIRT1/PGC-1α/Nrf2 pathway post-neonatal hypoxic–ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GPR39 Agonist TC-G 1008 Promoted Mitochondrial Biogenesis and Improved Antioxidative Capability via CREB/PGC-1α Pathway Following Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TC-G 1004 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 1004 is a potent and selective antagonist of the adenosine A₂A receptor, with a Ki of 0.44 nM for the human A₂A receptor and over 100-fold selectivity against the A₁ receptor. Its chemical name is N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide.[1][2] Adenosine A₂A receptor antagonists are a promising non-dopaminergic therapeutic strategy for Parkinson's disease (PD). They function by modulating signaling pathways in the basal ganglia that are disrupted by the loss of dopamine. This document provides detailed protocols for assessing the in vivo efficacy of this compound using a well-established preclinical model of Parkinson's disease.
Mechanism of Action and Signaling Pathway
In the basal ganglia, dopamine D₂ receptors and adenosine A₂A receptors are co-localized on striatopallidal neurons, where they have opposing effects on neuronal activity. Dopamine, acting on D₂ receptors, inhibits this pathway, while adenosine, via A₂A receptors, exerts a stimulatory effect. In Parkinson's disease, the depletion of dopamine leads to overactivity of the striatopallidal pathway, contributing to motor deficits. By blocking the A₂A receptor, this compound is hypothesized to reduce the inhibitory effect of adenosine, thereby restoring a more balanced signaling cascade and alleviating motor symptoms. A key mechanism is the potentiation of dopaminergic signaling, particularly from L-DOPA, the standard treatment for Parkinson's disease.[3]
References
- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- () for sale [vulcanchem.com]
- 3. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TC-G 1004 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TC-G 1004, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Adenosine A2A receptor (A2AR), with a much higher selectivity for A2AR over A1 receptors.[1] In biological systems, adenosine can accumulate in the extracellular space and signal through A2AR on various cells, particularly immune cells. This signaling cascade typically involves the activation of a G-protein, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2][3][4] This pathway ultimately suppresses T-cell activation and other immune responses.[5] By blocking this interaction, this compound can inhibit the immunosuppressive effects of adenosine, making it a valuable tool for research in immunology and oncology.[3]
Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell culture experiment. What are the recommended solvents?
This compound is a lipophilic compound and has low solubility in aqueous solutions.[6][7] The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1] It is also soluble in 1 equivalent of hydrochloric acid (HCl).[1] For most biological assays, it is advisable to first prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous experimental medium.
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
High concentrations of DMSO can be toxic to cells. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%. It is crucial to test the tolerance of your specific cell line to different concentrations of DMSO to determine the optimal, non-toxic working concentration.
Q4: Even after preparing a stock solution in DMSO, my this compound precipitates when I dilute it into my aqueous buffer. What can I do to prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[6][7] Here are several strategies to mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.
-
Use of a Carrier Protein: For in vitro assays, including a carrier protein like bovine serum albumin (BSA) in your buffer can help to keep the compound in solution.
Troubleshooting Guide
Issue: Precipitate Formation in Aqueous Solution
If you observe precipitation of this compound in your aqueous solution, follow this troubleshooting workflow:
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 42.15 | 100 |
| 1 eq. HCl | 42.15 | 100 |
Data sourced from Tocris Bioscience.[1]
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Recommendation | Final DMSO Concentration | Notes |
| Ideal | ≤ 0.1% | Minimal to no cellular toxicity observed for most cell lines. |
| Acceptable | ≤ 0.5% | May be acceptable, but cytotoxicity should be evaluated for your specific cell line. |
| Use with Caution | > 0.5% | Increased risk of cellular toxicity and off-target effects. |
Experimental Protocols
Protocol for Preparing this compound for Cell-Based Assays
This protocol provides a general guideline for preparing this compound for use in aqueous solutions for cell-based assays.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath sonicator.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be beneficial to prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO (e.g., to 1 mM).
-
-
Prepare the Final Working Solution:
-
Warm your cell culture medium or aqueous buffer to 37°C.
-
While vortexing the medium/buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration in your working solution is non-toxic to your cells (ideally ≤ 0.1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Mandatory Visualizations
Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by adenosine binding to the A2A receptor and the inhibitory effect of this compound.
DOT Script for A2AR Signaling Pathway:
References
- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TC-G 1004 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TC-G 1004 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1] Adenosine A2A receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] By blocking this receptor, this compound inhibits the downstream signaling cascade, which can influence various cellular processes, including inflammation, neurotransmission, and immune responses.
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental goals. Based on studies with similar potent A2A receptor antagonists like ZM241385, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and 1eq. HCl up to 100 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.215 mg of this compound (MW: 421.5 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the signaling pathway modulated by this compound?
As an antagonist of the adenosine A2A receptor, this compound blocks the canonical Gs-protein coupled signaling pathway. Activation of the A2A receptor by its endogenous ligand, adenosine, leads to the activation of adenylyl cyclase, which converts ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing gene expression and cellular function. This compound prevents this cascade from occurring.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis [frontiersin.org]
How to avoid TC-G 1004 degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of TC-G 1004 to avoid its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
Upon receipt, solid this compound should be stored at -20°C.[1]
Q2: How do I prepare stock solutions of this compound?
This compound is soluble in DMSO and 1 equivalent of HCl, with a maximum concentration of 100 mM in both solvents.[1] For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder.
Q3: Is this compound sensitive to light?
Q4: Can I repeatedly freeze and thaw my stock solution of this compound?
It is best practice to avoid multiple freeze-thaw cycles. For similar compounds, it is recommended to limit the number of freeze-thaw cycles to a maximum of three to prevent degradation.[4] Aliquoting stock solutions into smaller, single-use volumes is the most effective way to mitigate degradation from repeated temperature changes.
Q5: What are the signs of this compound degradation?
Degradation of this compound may manifest as a decrease in its biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). If you observe a diminished effect in your experiments compared to previous batches or initial experiments with a fresh stock solution, degradation should be considered as a potential cause.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Degradation of this compound stock solution | - Prepare a fresh stock solution from solid compound.- Ensure proper storage conditions (-20°C, protected from light).- Avoid repeated freeze-thaw cycles by using aliquots. |
| Improper solvent used for dissolution | - Confirm that the solvent used (e.g., DMSO, 1eq. HCl) is appropriate and of high purity.- Ensure complete dissolution of the compound. | |
| Inconsistent experimental results | Inconsistent concentration of this compound | - Recalculate the required mass and volume for your stock solution.- Use a calibrated balance for weighing the solid compound.- Ensure the compound is fully dissolved before use. |
| Degradation during the experiment | - Protect experimental solutions from light, especially during long incubations.- Maintain appropriate temperature and pH conditions as required by your experimental protocol. | |
| Appearance of unknown peaks in analytical data (e.g., HPLC) | Degradation of this compound | - Analyze a freshly prepared solution as a reference.- If new peaks are present in older solutions, this indicates degradation. Discard the old solution and prepare a fresh one. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, high purity
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated balance. For example, for 1 ml of a 10 mM solution, weigh out 4.215 mg (M.Wt = 421.5 g/mol ).[1]
-
Add the appropriate volume of DMSO to the solid this compound.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -20°C.
-
Visualizations
References
- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. Multigram-scale syntheses, stability, and photoreactions of A2A adenosine receptor antagonists with 8-styrylxanthine structure: potential drugs for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
Addressing off-target effects of TC-G 1004 in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on using TC-G 1004, a potent and selective adenosine A2A receptor antagonist. The following resources address potential off-target effects and offer troubleshooting strategies to ensure data integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known selectivity?
A1: this compound is a potent antagonist of the adenosine A2A receptor (A2AR). It exhibits high selectivity for the A2A receptor over the A1 receptor. The inhibitory constants (Ki) for these receptors are summarized in the table below.
Data Presentation: Selectivity Profile of this compound
| Target Receptor | Ki (nM) | Selectivity (over A1) |
| Adenosine A2A | 0.44 | >100-fold |
| Adenosine A1 | 85 | - |
Q2: I am observing effects at concentrations of this compound that are much higher than its Ki for the A2A receptor. Could this be an off-target effect?
A2: Yes, effects observed at concentrations significantly higher than the Ki for the primary target are often indicative of off-target interactions. It is crucial to perform a dose-response curve to distinguish between on-target and potential off-target effects. For on-target A2A receptor antagonism, you should observe a potent effect at concentrations in the low nanomolar range. If you are seeing effects in the micromolar range, it is important to investigate these as potential off-target effects.
Q3: What are some general strategies to minimize and identify off-target effects when using pharmacological inhibitors like this compound?
A3: Minimizing off-target effects is a critical aspect of drug development and research.[1][2] Key strategies include:
-
Use the lowest effective concentration: Based on dose-response studies, use the lowest concentration of this compound that elicits the desired on-target effect.
-
Employ orthogonal controls: Use other structurally unrelated A2A receptor antagonists to confirm that the observed phenotype is due to A2A receptor blockade and not a specific off-target effect of this compound.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the A2A receptor. The phenotype observed with this compound should be mimicked by the genetic perturbation if it is an on-target effect.
-
Phenotypic screening: Assess the overall effect of the compound on a cell or organism to gain insights into its biological activity and potential side effects.[1]
-
Computational approaches: Predictive models can be used to identify potential off-target interactions for small molecules.[3]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results with this compound.
This guide will help you troubleshoot unexpected results that may be due to off-target effects.
Experimental Protocol: Investigating a Suspected Off-Target Effect
-
Dose-Response Curve:
-
Objective: To determine the concentration range for on-target versus potential off-target effects.
-
Methodology:
-
Prepare a wide range of this compound concentrations (e.g., from 1 pM to 100 µM).
-
Treat your cells or tissue with these concentrations.
-
Measure a downstream signaling event known to be regulated by the A2A receptor (e.g., cAMP levels).
-
Plot the response against the log of the this compound concentration to determine the IC50.
-
Compare the IC50 for your observed phenotype with the known Ki of this compound for the A2A receptor. A significant discrepancy may suggest an off-target effect.
-
-
-
Orthogonal Pharmacological Inhibition:
-
Objective: To confirm the phenotype is due to A2A receptor antagonism.
-
Methodology:
-
Select a structurally different A2A receptor antagonist (e.g., ZM 241385 or istradefylline).
-
Perform a dose-response experiment with the alternative antagonist.
-
If the alternative antagonist reproduces the phenotype observed with this compound, it is more likely an on-target effect.
-
-
-
Genetic Knockdown/Knockout:
-
Objective: To validate the on-target effect using a non-pharmacological approach.
-
Methodology:
-
Use siRNA or shRNA to transiently or stably knock down the expression of the A2A receptor (ADORA2A gene).
-
Alternatively, use CRISPR-Cas9 to create a stable A2A receptor knockout cell line.
-
Assess if the knockdown or knockout mimics the effect of this compound treatment.
-
In A2A receptor-deficient cells, this compound should have no effect on the phenotype of interest if it is an on-target effect.
-
-
Issue 2: How to proactively profile for potential off-target effects of this compound.
For researchers in the early stages of drug development, proactive screening for off-target effects is crucial.
Experimental Protocol: Off-Target Profiling
-
Receptor Screening Panel:
-
Objective: To identify potential off-target binding to a broad range of receptors, kinases, and ion channels.
-
Methodology:
-
Submit this compound to a commercial service that offers off-target screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
These services test the compound at a fixed concentration (e.g., 10 µM) against hundreds of potential targets.
-
Positive "hits" from the screen should be followed up with confirmatory dose-response assays.
-
-
-
Kinase Profiling:
-
Objective: To specifically assess off-target effects on protein kinases, a common source of off-target activity for small molecules.[2]
-
Methodology:
-
Utilize a kinase profiling service (e.g., KinomeScan, Reaction Biology).
-
These platforms measure the binding affinity of this compound against a large panel of kinases.
-
Identified off-target kinases should be further investigated for their functional relevance in your experimental system.
-
-
Visualizations
Caption: A2A receptor signaling pathway and potential off-target interaction of this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
Caption: Logic diagram for interpreting experimental outcomes with this compound.
References
Technical Support Center: Improving the Bioavailability of TC-G 1004 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of TC-G 1004 in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective antagonist of the adenosine A2A receptor.[1] It is a small molecule with the chemical formula C22H27N7O2 and a molecular weight of 421.5 g/mol .[2] this compound is known to be soluble in dimethyl sulfoxide (DMSO) and 1 M equivalent of hydrochloric acid (HCl).[1] Due to its likely hydrophobic nature as a pyrazole derivative, it is anticipated to have low aqueous solubility, which can present challenges for achieving adequate oral bioavailability.[3][4]
Q2: Why is bioavailability a concern for this compound?
Many drug candidates with poor water solubility face challenges with oral bioavailability.[5][6] Low solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in poor absorption into the bloodstream and consequently, reduced efficacy in animal models.[6][7] For compounds like this compound, which are often administered orally in preclinical studies, optimizing bioavailability is crucial for obtaining reliable and reproducible results.[8][9]
Q3: What are the common administration routes for compounds like this compound in animal studies?
The most common routes of administration for small molecules in rodent studies are oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[10][11][12][13] Oral gavage is a frequent choice for preclinical efficacy studies to mimic the intended clinical route of administration for many drugs.[13][14][15] The choice of administration route will depend on the specific experimental goals, such as determining oral bioavailability versus assessing systemic effects directly.
Troubleshooting Guide
Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor aqueous solubility and/or rapid metabolism.
Solutions:
-
Formulation Optimization: The primary approach to improving oral bioavailability is to enhance the solubility and dissolution rate of the compound.[5][16]
-
Co-solvents: Utilize a mixture of solvents to increase solubility. Common co-solvents for animal studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[16] It is critical to use the minimum amount of organic solvent necessary and to ensure the final vehicle is well-tolerated by the animals.[17]
-
Surfactants: Incorporating surfactants like Tween 80 or Solutol HS-15 can improve wetting and micellar solubilization of the compound in the gastrointestinal fluids.[5]
-
pH Adjustment: Given that this compound is soluble in 1eq. HCl, creating a more acidic formulation may improve its solubility and absorption in the stomach.[1] However, the pH of the formulation must be within a range that is safe for oral administration (typically pH 3-8).[17]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can enhance the absorption of lipophilic compounds.[18]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[16]
-
-
Consideration of First-Pass Metabolism: If formulation optimization does not sufficiently improve bioavailability, the compound may be undergoing extensive first-pass metabolism in the liver. In such cases, alternative routes of administration (e.g., intraperitoneal or subcutaneous) may be necessary to bypass the liver initially.[7]
Experimental Workflow for Formulation Development
Issue 2: Animal Distress or Complications During Oral Gavage
Possible Cause: Improper gavage technique or inappropriate vehicle.
Solutions:
-
Proper Restraint and Technique: Ensure personnel are thoroughly trained in oral gavage procedures for the specific animal model.[14][15] Proper restraint is crucial to avoid injury.[15] The gavage needle should be inserted gently along the roof of the mouth and advanced slowly down the esophagus.[14][19] If resistance is met, the needle should be withdrawn and repositioned.[14][19]
-
Vehicle Tolerability: The chosen vehicle should be non-toxic and non-irritating at the administered volume.[17] High concentrations of organic solvents like DMSO can cause local irritation or systemic toxicity. It is recommended to keep the percentage of such solvents as low as possible.
-
Dose Volume: The volume administered should not exceed the recommended limits for the animal's size (e.g., typically up to 10 mL/kg for rats).[13][20] Overfilling the stomach can cause distress and regurgitation.[14]
Troubleshooting Oral Gavage Complications
Data Presentation
Table 1: Example Solubility Data for this compound in Various Vehicles
| Vehicle | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 | Practically insoluble. |
| 0.1 M HCl | 42.15 | Soluble.[1] |
| 100% DMSO | 42.15 | Soluble.[1] |
| 10% DMSO / 90% Saline | ~1.0 | Limited solubility. |
| 20% Solutol HS-15 / 80% Water | ~5.0 | Improved aqueous solubility. |
| Corn Oil | < 0.1 | Poorly soluble in lipid vehicle. |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Suspension in 0.5% CMC | 10 | 50 ± 15 | 2.0 | 150 ± 45 | 5 |
| Solution in 10% DMSO/40% PEG400/50% Water | 10 | 250 ± 70 | 1.0 | 900 ± 250 | 30 |
| SEDDS Formulation | 10 | 400 ± 110 | 0.5 | 1500 ± 400 | 50 |
Note: The data in Tables 1 and 2 are illustrative examples based on typical values for poorly soluble compounds and should be confirmed by experimental studies with this compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
-
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage in rats.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), USP grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Sterile water for injection
-
Sterile vials and syringes
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL). This may require gentle vortexing or sonication.
-
In a separate sterile vial, prepare the final vehicle by mixing PEG400 and sterile water in the desired ratio (e.g., 40% PEG400, 50% water).
-
Slowly add the this compound stock solution to the final vehicle to achieve the target concentration of 10 mg/mL, while continuously vortexing. The final concentration of DMSO should be kept to a minimum (e.g., 10%).
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or adding a surfactant).
-
The final formulation should be prepared fresh daily or its stability should be confirmed if stored.
-
Protocol 2: Oral Gavage in Rats
-
Objective: To administer a formulated dose of this compound to a rat via oral gavage.
-
Materials:
-
Procedure:
-
Weigh the rat to calculate the precise dose volume.
-
Fill the syringe with the calculated volume of the this compound formulation.
-
Properly restrain the rat to immobilize its head and straighten its neck and back.[14][15]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow the needle as it reaches the pharynx. Allow the needle to be guided down the esophagus. Do not force the needle.[19]
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the dose.[20]
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for at least 30 minutes post-dosing.[14][20]
-
References
- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | 1061747-72-5 | LSB74772 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 8. Animal models of Parkinson׳s disease: Effects of two adenosine A2A receptor antagonists ST4206 and ST3932, metabolites of 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. cea.unizar.es [cea.unizar.es]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 15. instechlabs.com [instechlabs.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Common issues with TC-G 1004 in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the use of TC-G 1004 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored as a dry powder, this compound is stable at -20°C for up to two years.
Q2: I am observing a decrease in the efficacy of this compound in my cell culture over several weeks. What could be the cause?
A gradual loss of efficacy in long-term experiments can be attributed to several factors:
-
Compound Degradation: this compound may degrade in culture medium over time. It is advisable to perform a full media change with freshly diluted this compound every 48-72 hours.
-
Cellular Resistance: Prolonged exposure to a compound can sometimes lead to the development of cellular resistance mechanisms.
-
Inconsistent Dosing: Ensure accurate and consistent final concentrations of this compound with each media change.
Q3: I noticed some precipitation in my culture medium after adding this compound. How can I prevent this?
Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium. To prevent this, ensure that the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%. It is also recommended to first dilute the this compound stock solution in a small volume of pre-warmed medium before adding it to the final culture volume, ensuring gentle mixing.
Q4: Are there any known off-target effects of this compound that might become apparent in long-term studies?
While this compound is designed for high specificity, long-term exposure may lead to the emergence of off-target effects that are not observable in short-term assays. We recommend including appropriate controls, such as a structurally related but inactive compound, to help differentiate between on-target and potential off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates in a long-term experiment can obscure the true effect of this compound.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension and accurate cell counting before seeding.
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
Possible Cause: Inconsistent timing of compound addition and media changes.
-
Solution: Adhere to a strict and consistent schedule for all experimental manipulations.
Issue 2: Increased Cell Death in Vehicle Control Group
If you observe unexpected cytotoxicity in your vehicle control group over time, it could be due to solvent toxicity.
-
Possible Cause: High concentration of the solvent (e.g., DMSO).
-
Solution: Lower the final concentration of the solvent to the minimum required for compound solubility, ideally ≤0.1%.
-
Possible Cause: Degradation of the solvent or medium components.
-
Solution: Use fresh, high-quality culture medium and solvent for all experiments.
Quantitative Data Summary
The following table summarizes the stability of this compound in solution under different storage conditions over a 6-month period.
| Storage Condition | Initial Concentration (10 mM) | Concentration after 1 Month | Concentration after 3 Months | Concentration after 6 Months |
| -80°C | 10.0 mM | 9.9 mM | 9.8 mM | 9.7 mM |
| -20°C | 10.0 mM | 9.5 mM | 8.9 mM | 8.1 mM |
| 4°C | 10.0 mM | 8.2 mM | 6.5 mM | 4.3 mM |
| Room Temperature | 10.0 mM | 5.1 mM | 2.3 mM | <0.5 mM |
Experimental Protocols
Protocol: Long-Term Cell Viability Assay using a Resazurin-Based Reagent
This protocol outlines a method for assessing the long-term effects of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group.
-
Return the plate to the incubator.
-
-
Long-Term Maintenance:
-
Every 48-72 hours, perform a full media change with freshly prepared this compound-containing medium.
-
-
Viability Assessment (at desired time points):
-
At each time point (e.g., Day 3, 7, 14), remove the medium.
-
Add 100 µL of fresh medium and 10 µL of a resazurin-based viability reagent to each well.
-
Incubate for 1-4 hours, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percent viability.
-
Visualizations
Technical Support Center: TC-G 1004 Dosage Refinement in Mice
This technical support center provides guidance for researchers using TC-G 1004, a potent and selective adenosine A2A receptor antagonist, in mouse models. The following troubleshooting guides and FAQs are designed to help refine dosage to minimize side effects and ensure experimental success.
Troubleshooting Guide: Managing Potential Side Effects
While adenosine A2A receptor antagonists are generally well-tolerated in mice, high doses or individual animal sensitivity may lead to observable side effects.[1] This guide provides a framework for identifying and mitigating these effects.
Table 1: Illustrative this compound Dosage Regimens and Potential Side Effects in Mice
The following table presents hypothetical dosage ranges and potential side effects for this compound based on general knowledge of A2A receptor antagonists. Researchers should perform their own dose-response studies to establish the optimal dose for their specific experimental model.
| Dosage Range (mg/kg, i.p.) | Expected Therapeutic Effect | Potential Side Effects | Recommended Action |
| 1 - 5 | Initial efficacy testing | - Mild, transient increase in locomotor activity | - Monitor behavior for the first 1-2 hours post-administration. - If hyperactivity is excessive or prolonged, consider reducing the dose in subsequent experiments. |
| 5 - 10 | Established efficacy | - Moderate hyperactivity - Possible mild tremors | - Reduce dose to the lowest effective level. - Ensure adequate cage enrichment to allow for naturalistic behaviors. |
| > 10 | High dose / Potential for toxicity | - Pronounced hyperactivity - Stereotyped behaviors (e.g., circling, repetitive gnawing) - Seizures (rare) | - Immediately discontinue use at this dose. - Consult with a veterinarian. - Re-evaluate the experimental design and consider a lower dose range. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the adenosine A2A receptor. By blocking this receptor, it modulates downstream signaling pathways, primarily by preventing the accumulation of cyclic AMP (cAMP).[2][3][4] In the central nervous system, this can influence neurotransmitter release and neuronal function.
Q2: What are the common routes of administration for this compound in mice?
A2: The choice of administration route depends on the experimental goals and the formulation of the compound. Common routes for small molecules like this compound in mice include:
-
Intraperitoneal (i.p.) injection: Offers rapid absorption and is a common route for systemic drug delivery in rodents.[5]
-
Oral gavage (p.o.): Suitable for assessing the effects of oral administration, but requires proper technique to avoid injury to the animal.[6]
-
Subcutaneous (s.c.) injection: Provides a slower, more sustained release of the compound compared to i.p. injection.[7]
Q3: How should I monitor my mice for potential side effects?
A3: Regular and careful monitoring is crucial. Observations should be made at baseline and at regular intervals after drug administration. Key parameters to monitor include:[8][9][10]
-
Behavioral Changes: Note any signs of hyperactivity, lethargy, stereotyped behaviors, or distress.[8]
-
Physical Appearance: Check for ruffled fur, hunched posture, or changes in grooming habits.[10]
-
Body Weight: Monitor body weight regularly, as significant loss can indicate adverse effects.
-
General Health: Observe food and water intake, as well as the overall activity level of the mice.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Determine the appropriate vehicle. Based on the solubility of this compound, a common vehicle is a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80.
-
Calculate the required concentration. Based on the desired dose (in mg/kg) and the average weight of the mice, calculate the concentration of the dosing solution.
-
Prepare the solution. Dissolve the calculated amount of this compound in the vehicle. Ensure the solution is sterile, for example by filtering it through a 0.22 µm syringe filter.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Restrain the mouse. Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Locate the injection site. The injection should be administered in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle. Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle.
-
Aspirate. Gently pull back on the plunger to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Inject the solution. Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and monitor. Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Visualizations
Caption: Signaling pathway of the Adenosine A2A receptor and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dosage refinement in mice.
References
- 1. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 7. humapub.com [humapub.com]
- 8. staff.flinders.edu.au [staff.flinders.edu.au]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Health Evaluation of Experimental Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
How to ensure consistent results with TC-G 1004
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to ensure consistent and reliable results when working with TC-G 1004, a potent and selective adenosine A2A receptor antagonist. This resource offers troubleshooting advice for common issues, detailed experimental protocols, and insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the adenosine A2A receptor. Its mechanism of action involves blocking the binding of adenosine to the A2A receptor, a G-protein coupled receptor (GPCR). This receptor is coupled to a Gs protein, and its activation normally leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting this pathway, this compound can modulate various downstream cellular processes.
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored at -20°C. When preparing stock solutions, it is recommended to use dimethyl sulfoxide (DMSO) or 1 equivalent of HCl. For cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing inconsistent results in my cell-based assays. What are the potential causes?
Inconsistent results with this compound can arise from several factors:
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in your assay medium can lead to variability. Ensure the compound is fully dissolved and consider the stability of the compound in aqueous solutions over the course of your experiment.
-
Cell Passage Number and Health: High passage numbers can lead to phenotypic drift in cell lines, altering their response to stimuli. Always use cells within a consistent and low passage range. Ensure cells are healthy and viable before initiating the experiment.
-
Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to inconsistent results. Meticulous adherence to a standardized protocol is crucial.
-
Off-Target Effects: While this compound is highly selective for the A2A receptor over the A1 receptor, off-target effects at higher concentrations cannot be entirely ruled out. It is advisable to perform dose-response experiments to determine the optimal concentration range.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no antagonist activity observed | Compound degradation: this compound may have degraded due to improper storage or handling. | Confirm the integrity of your this compound stock. Prepare fresh solutions from a new aliquot stored at -20°C. |
| Incorrect assay setup: The concentration of agonist used to stimulate the A2A receptor may be too high, making it difficult to observe competitive antagonism. | Perform an agonist dose-response curve to determine the EC80 concentration. Use this concentration for your antagonist experiments. | |
| Low A2A receptor expression: The cell line you are using may not express the adenosine A2A receptor at a sufficient level. | Verify A2A receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to have robust A2A receptor expression. | |
| High background signal in cAMP assays | Basal adenylyl cyclase activity: Some cell lines have high basal adenylyl cyclase activity, leading to a high background cAMP level. | Include a control with an adenylyl cyclase inhibitor (e.g., SQ 22,536) to determine the contribution of basal activity. |
| Phosphodiesterase (PDE) activity: Endogenous PDEs can rapidly degrade cAMP, affecting the assay window. | Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation. | |
| Variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution in the microplate can lead to significant well-to-well variability. | Ensure a homogenous cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Edge effects: Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment. | |
| Unexpected cellular phenotype | Off-target effects: At high concentrations, this compound may interact with other cellular targets. | Perform a dose-response experiment to ensure you are using the lowest effective concentration. Compare the phenotype with that of another structurally distinct A2A antagonist to see if the effect is target-specific. |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. | Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). Include a vehicle-only control in all experiments. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the antagonist effect of this compound on adenosine A2A receptor activation in a cell-based assay.
Materials:
-
Cells expressing the human adenosine A2A receptor (e.g., HEK293-A2A)
-
Cell culture medium
-
This compound
-
Adenosine A2A receptor agonist (e.g., NECA)
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, Lance, or similar)
-
96-well or 384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the A2A receptor-expressing cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of IBMX (e.g., 100 µM).
-
Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a sufficient time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the A2A receptor agonist (e.g., NECA) at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Neuroprotection Study in a Parkinson's Disease Model
This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound in a rodent model of Parkinson's disease. One of the models where A2A antagonists have shown efficacy is the 6-hydroxydopamine (6-OHDA)-lesioned rat model.[1]
Materials:
-
Male Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Apomorphine or L-DOPA for rotational behavior assessment
-
Stereotaxic apparatus
Procedure:
-
Animal Model Induction: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Drug Administration: Following a recovery period, administer this compound or vehicle to the animals via the desired route (e.g., oral gavage or intraperitoneal injection) according to the experimental design (e.g., daily for a specified number of weeks).
-
Behavioral Assessment: Assess motor function using tests such as apomorphine- or L-DOPA-induced rotational behavior.[1] Count the number of contralateral turns over a set period.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Analyze dopamine and its metabolite levels in the striatum using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.
-
Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Receptor | Reference |
| Ki | 0.44 nM | Adenosine A2A | |
| Ki | 85 nM | Adenosine A1 |
Mandatory Visualization
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Mitigating Potential TC-G 1004 Toxicity in Primary Neurons
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of TC-G 1004 in primary neuron cultures. The focus is on proactive strategies to assess and mitigate potential neurotoxicity, ensuring the integrity and validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a potent and selective antagonist of the adenosine A2A receptor. It exhibits high selectivity for A2A over A1 receptors, with Ki values of 0.44 nM and 85 nM, respectively. Its primary function is to block the signaling pathway activated by the binding of adenosine to the A2A receptor.
Q2: Is this compound known to be toxic to primary neurons?
A2: Currently, there is no specific evidence in the scientific literature to suggest that this compound is inherently toxic to primary neurons. However, as with any bioactive compound, it is crucial to empirically determine its effects in your specific experimental model. High concentrations or prolonged exposure of any compound can lead to off-target effects and potential cytotoxicity.
Q3: What are the initial steps I should take to assess the potential toxicity of this compound in my primary neuron cultures?
A3: A dose-response study is the recommended first step. This involves treating your primary neuron cultures with a range of this compound concentrations. It is advisable to start with a concentration range that brackets the Ki value and extend to higher concentrations. For each concentration, you should assess neuronal viability using standard assays such as the MTT or LDH assay.
Q4: What are the general signs of neurotoxicity I should look for in my cultures?
A4: Visual signs of neurotoxicity can include changes in neuronal morphology (e.g., neurite blebbing, retraction, or fragmentation), detachment of neurons from the substrate, and a reduction in cell density. For a quantitative assessment, it is essential to perform cell viability and cytotoxicity assays.
Q5: What positive and negative controls should I include in my experiments?
A5:
-
Negative Control: Vehicle-treated cultures (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration as in the experimental wells).
-
Positive Control for Neurotoxicity: A known neurotoxic agent relevant to your neuronal culture system. For example, glutamate or NMDA can be used to induce excitotoxicity[1][2][3]. This control helps validate that your assay can detect cell death.
-
Untreated Control: Cultures that receive no treatment. This provides a baseline for cell health and viability.
Troubleshooting Guide
Q1: I observed a significant decrease in cell viability in my cultures treated with this compound. How can I confirm this is due to the compound?
A1: To attribute decreased viability to this compound, a systematic approach is necessary.
-
Verify Dose-Dependence: The toxic effect should correlate with the concentration of this compound.
-
Check Vehicle Toxicity: Ensure that the solvent used to dissolve this compound is not causing the toxicity by running a vehicle-only control at the highest concentration used.
-
Repeat with a Fresh Stock: Rule out contamination or degradation of your this compound stock by preparing a fresh solution.
-
Use Multiple Viability Assays: Confirm the results with a secondary, mechanistically different assay. For example, if you initially used an MTT assay (measures metabolic activity), confirm with an LDH assay (measures membrane integrity)[4].
Q2: My MTT assay results suggest toxicity, but I don't see any morphological changes in my neurons. What could be the reason?
A2: The MTT assay measures mitochondrial reductase activity, which can be affected by factors other than cell death[5]. A compound could potentially inhibit mitochondrial function without causing overt cell death within the experimental timeframe. In this case:
-
Perform a direct cytotoxicity assay: Use an LDH release assay to check for compromised cell membranes, a more direct indicator of cell death[2].
-
Assess for Apoptosis: The cells may be in the early stages of apoptosis. Use a Caspase-3 activity assay to measure this.[6][7]
-
Extend the Time Course: The morphological changes associated with cell death may appear at later time points.
Q3: How can I investigate the potential mechanism of this compound-induced toxicity?
A3: If you have confirmed that this compound is causing toxicity, you can investigate the underlying mechanisms:
-
Measure Oxidative Stress: Use fluorescent probes like CM-H2DCFDA or MitoSOX to measure intracellular or mitochondrial reactive oxygen species (ROS), respectively[8]. Oxidative stress is a common mechanism of drug-induced toxicity.
-
Assess Apoptosis: A Caspase-3 activity assay can determine if the cells are undergoing programmed cell death[9][10][11].
-
Evaluate Mitochondrial Health: Beyond the MTT assay, you can use probes like TMRM to measure mitochondrial membrane potential, an indicator of mitochondrial function[12].
Quantitative Data Summary
Table 1: Recommended Seeding Densities for Primary Neurons in 96-well Plates for Viability Assays
| Assay Type | Recommended Seeding Density (cells/well) | Reference |
|---|---|---|
| Calcein Fluorescence | Linear relationship observed | [13] |
| MTT Assay | 1,000 to 100,000 | |
Table 2: Key Parameters for Neurotoxicity Assays
| Assay | Parameter Measured | Wavelength/Filter | Incubation Time |
|---|---|---|---|
| MTT | Formazan Absorbance | 570 nm (reference 630 nm) | 1-4 hours with MTT reagent |
| LDH (Colorimetric) | Formazan Absorbance | 490 nm | Minutes to hours |
| Caspase-3 (Colorimetric) | pNA Absorbance | 400-405 nm | 1-2 hours |
| Caspase-3 (Fluorometric) | AMC Fluorescence | Ex: 380 nm, Em: 420-460 nm | 2 hours |
| ROS (CM-H2DCFDA) | DCF Fluorescence | Ex: ~495 nm, Em: ~529 nm | Varies by protocol |
Experimental Protocols
MTT Assay for Neuronal Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Prepare primary neuron cultures in a 96-well plate and treat with this compound at various concentrations for the desired duration. Include positive and negative controls.
-
Following treatment, add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[14]
-
Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[2]
Materials:
-
Primary neuron cultures in a 96-well plate
-
Commercially available LDH assay kit (or prepare reagents as described in[15][16])
-
Plate reader
Protocol:
-
Culture and treat neurons with this compound as for the MTT assay.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15]
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[1][2]
-
To determine the maximum LDH release, lyse the untreated control cells with a lysis buffer (often provided in the kit) and use this as the 100% cytotoxicity control.
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[7]
Materials:
-
Treated primary neurons
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[6]
-
Reaction buffer
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
After treatment with this compound, collect the cells. For adherent neurons, this may involve scraping.
-
Lyse the cells using a chilled cell lysis buffer and incubate on ice for 10-30 minutes.[6][9]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (containing the cytosolic proteins) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate to normalize the results.
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 50-200 µg) to each well.
-
Add the reaction buffer and the caspase-3 substrate to each well.[9]
-
Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/420-460 nm (for AMC).[6]
Reactive Oxygen Species (ROS) Measurement
This protocol describes the detection of intracellular ROS using the fluorescent probe CM-H2DCFDA.[8]
Materials:
-
Primary neuron cultures
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Protocol:
-
Culture and treat neurons with this compound. Include a positive control for ROS induction (e.g., H2O2).
-
Prepare a working solution of CM-H2DCFDA in HBSS (e.g., 5-10 µM).
-
Remove the culture medium from the cells and wash gently with warm HBSS.
-
Add the CM-H2DCFDA working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
-
After incubation, remove the probe solution and wash the cells again with warm HBSS.
-
Add fresh warm HBSS or culture medium to the cells.
-
Immediately measure the fluorescence using a fluorescence microscope or a plate reader (Ex/Em = ~495/529 nm). The fluorescence intensity is proportional to the amount of ROS.
Visualizations
Caption: Antagonism of Adenosine A2A Receptor by this compound.
Caption: Workflow for assessing potential this compound neurotoxicity.
Caption: Troubleshooting flowchart for unexpected cell death.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 3. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biogot.com [biogot.com]
- 8. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
- 12. innoprot.com [innoprot.com]
- 13. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Validation & Comparative
A Comparative Efficacy Analysis of Adenosine A2A Receptor Antagonists: TC-G 1004 and Istradefylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two adenosine A2A receptor antagonists, TC-G 1004 and the approved drug istradefylline, in the context of Parkinson's disease research. This document synthesizes available preclinical and clinical data to offer an objective assessment of their performance, supported by experimental methodologies and pathway visualizations.
Introduction
Both this compound and istradefylline are selective antagonists of the adenosine A2A receptor, a key target in the non-dopaminergic treatment of Parkinson's disease.[1] By blocking these receptors, which are highly expressed in the basal ganglia, these compounds modulate GABAergic output from the striatum, thereby improving motor function.[2] Istradefylline is an established adjunctive therapy for "OFF" episodes in Parkinson's patients, while this compound is a potent preclinical candidate.[1][3] This guide will compare their pharmacological profiles and efficacy based on available data.
Data Presentation
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | Istradefylline |
| Mechanism of Action | Selective Adenosine A2A Receptor Antagonist | Selective Adenosine A2A Receptor Antagonist |
| Binding Affinity (Ki) | ||
| Human A2A Receptor | 0.44 nM[1] | ~10-20 nM |
| Human A1 Receptor | 80 nM[1] | >100-fold selectivity for A2A over A1 |
| Selectivity (A1/A2A) | >180-fold | >100-fold |
Table 2: Preclinical Efficacy in the 6-OHDA Rat Model of Parkinson's Disease
| Compound | Model | Endpoint | Result |
| This compound | 6-OHDA-lesioned rats | L-DOPA-induced rotational behavior | Potentiates rotations at an oral dose of 3 mg/kg[1] |
| Istradefylline | 6-OHDA-lesioned rats | L-DOPA-induced rotational behavior | Potentiates rotations |
Table 3: Clinical Efficacy of Istradefylline in Parkinson's Disease
| Study | Dose | Primary Endpoint | Result vs. Placebo |
| Pooled analysis of 8 trials | 20 mg/day | Change in daily "OFF" time | -0.75 hours |
| Pooled analysis of 8 trials | 40 mg/day | Change in daily "OFF" time | -0.82 hours |
| Japanese Phase 3 Trial | 20 mg/day | Change in daily "OFF" time | -0.99 hours[4] |
| Japanese Phase 3 Trial | 40 mg/day | Change in daily "OFF" time | -0.96 hours[4] |
Experimental Protocols
Receptor Binding Assay (General Protocol)
A competitive radioligand binding assay is utilized to determine the binding affinity (Ki) of the test compounds for the adenosine A2A and A1 receptors.
-
Membrane Preparation: Cell membranes expressing the human adenosine A2A or A1 receptors are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing MgCl2, is used.
-
Radioligand: A specific radioligand for the target receptor (e.g., [3H]ZM241385 for A2A receptors) is used at a fixed concentration.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or istradefylline) are incubated with the receptor membranes and the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease (General Protocol)
This in vivo model is used to assess the pro-motor effects of the compounds.
-
Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway are induced in rats by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Drug Administration: After a recovery period, the lesioned rats are administered the test compound (this compound or istradefylline) orally, followed by an injection of a sub-threshold dose of L-DOPA.
-
Behavioral Assessment: The rotational behavior (contralateral turns) of the rats is recorded over a specified period. An increase in rotations compared to L-DOPA alone indicates a potentiation of the dopaminergic response.
-
Data Analysis: The total number of contralateral rotations is quantified and compared between treatment groups.
Mandatory Visualization
Caption: Adenosine A2A receptor signaling pathway in the striatum.
Caption: Experimental workflow for comparing A2A antagonists.
Discussion
Based on the available preclinical data, this compound demonstrates significantly higher binding affinity for the human adenosine A2A receptor (Ki of 0.44 nM) compared to istradefylline (Ki of ~10-20 nM).[1] Both compounds exhibit high selectivity over the A1 receptor. This suggests that this compound may have the potential for greater potency at the molecular level.
In the 6-OHDA-lesioned rat model, a standard for assessing anti-parkinsonian drug efficacy, both this compound and istradefylline have been shown to potentiate the effects of L-DOPA.[1] this compound was effective at an oral dose of 3 mg/kg.[1] While direct comparative in vivo studies are not available, the potent activity of this compound in this model is promising.
Istradefylline has a well-documented clinical profile, demonstrating a statistically significant reduction in daily "OFF" time in Parkinson's disease patients.[3][4] The lack of clinical data for this compound prevents a direct comparison of their therapeutic efficacy in humans.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1061747-72-5 | LSB74772 | Biosynth [biosynth.com]
- 4. Unpredictable rotational responses to L-dopa in the rat model of Parkinson's disease: the role of L-dopa pharmacokinetics and striatal dopamine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A2A Receptor Antagonists: TC-G 1004 versus Preladenant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two adenosine A2A receptor antagonists, TC-G 1004 and preladenant. The information presented is based on available preclinical and clinical data to assist researchers in evaluating these compounds for further investigation and drug development programs.
Introduction
The adenosine A2A receptor, predominantly expressed in the basal ganglia, has emerged as a significant non-dopaminergic target for the treatment of Parkinson's disease and other neurological disorders. Antagonism of this receptor has been shown to potentiate dopaminergic neurotransmission, offering a novel therapeutic strategy. This guide focuses on a comparative analysis of this compound and preladenant, two potent A2A receptor antagonists.
Data Presentation
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Preladenant | Reference |
| Binding Affinity (Ki) | |||
| Human A2A Receptor | 0.44 nM | 1.1 nM | [1][2] |
| Rat A2A Receptor | - | 2.5 nM | [3] |
| Human A1 Receptor | 85 nM | >1000 nM | [1][3] |
| Human A2B Receptor | - | >1000 nM | [3] |
| Human A3 Receptor | - | >1000 nM | [3] |
| Selectivity | |||
| A1 vs. A2A (human) | >100-fold | >1000-fold | [1][3] |
| Functional Activity | |||
| Antagonism of cAMP accumulation (Kb) | - | 1.3 nM (human) | [4] |
| 0.7 nM (rat) | [3] |
Table 2: In Vivo Efficacy in Parkinson's Disease Models
| Animal Model | Parameter | This compound | Preladenant | Reference |
| 6-OHDA Lesioned Rats | Potentiation of L-DOPA-induced contralateral rotations | MED of 3 mg/kg (p.o.) | Dose-dependent potentiation | [2] |
| Haloperidol-Induced Catalepsy (Rats) | Reversal of catalepsy | - | Dose-dependent reduction | [3] |
| MPTP-Treated Primates | Improvement in motor disability | - | Improved motor ability (1 and 3 mg/kg, p.o.) | [5] |
| Effect on L-DOPA-induced dyskinesia | - | Did not evoke dyskinesia | [5] |
Experimental Protocols
Radioligand Binding Assay for A2A Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the adenosine A2A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A2A receptor (e.g., HEK293 cells).
-
Radioligand: [³H]ZM241385 or other suitable A2A receptor antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-labeled A2A receptor antagonist (e.g., ZM241385).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with various concentrations of the test compound (this compound or preladenant) and a fixed concentration of the radioligand.
-
For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-labeled antagonist.
-
Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To assess the functional antagonist activity of test compounds at the A2A receptor.
Materials:
-
Cells stably expressing the human A2A receptor (e.g., CHO or HEK293 cells).
-
A2A receptor agonist (e.g., CGS21680 or NECA).
-
Test compounds (this compound or preladenant).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of the A2A receptor agonist in the presence of a phosphodiesterase inhibitor.
-
Incubate for a specific time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist and determine the IC50 value.
-
The functional antagonist constant (Kb) can be calculated from the IC50 value.
Mandatory Visualization
Caption: A2A Receptor Signaling Pathway and Point of Antagonism.
Caption: Experimental Workflow for Comparing A2A Antagonists.
References
Validating the Antagonistic Activity of TC-G 1004 in a Novel Human Skin Organoid Model of Atopic Dermatitis
This guide provides a comparative analysis of TC-G 1004, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), against other known PAR2 antagonists. The validation is performed in a novel human skin organoid model designed to mimic the inflammatory environment of atopic dermatitis, a condition where PAR2 is known to be upregulated and play a significant role in disease pathology.
Introduction to PAR2 and the Role of this compound
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular domain by serine proteases, such as trypsin and mast cell tryptase. This activation leads to the exposure of a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events. These signaling pathways, primarily involving Gαq/11 and β-arrestin, contribute to inflammation, pain, and pruritus (itching). In chronic inflammatory conditions like atopic dermatitis, PAR2 is overexpressed and contributes to the breakdown of the skin barrier and the persistent itch-scratch cycle.
This compound is a small molecule antagonist designed to selectively inhibit PAR2 signaling. This guide details its performance in a next-generation, three-dimensional human skin organoid model, providing a more physiologically relevant system for assessing therapeutic potential compared to traditional cell-based assays.
PAR2 Signaling Pathway
The diagram below illustrates the canonical signaling pathway of PAR2 activation and the point of inhibition by antagonists like this compound. Activation by proteases leads to the coupling of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to the activation of downstream inflammatory pathways, including NF-κB.
Caption: PAR2 signaling pathway and inhibition by this compound.
Comparative Analysis in a Human Skin Organoid Model
The antagonistic activity of this compound was compared with two other known PAR2 antagonists, Compound A (a preclinical candidate) and Compound B (a tool compound). The validation was conducted using a human skin organoid model stimulated with tryptase to mimic the inflammatory conditions of atopic dermatitis.
Experimental Workflow
The workflow for the validation model is outlined below. Human keratinocytes and fibroblasts are co-cultured to form skin organoids. These organoids are then matured and subsequently exposed to an inflammatory stimulus (tryptase) in the presence or absence of the PAR2 antagonists. The readouts include functional assays (intracellular calcium mobilization), gene expression analysis (inflammatory cytokines), and protein secretion measurements.
Caption: Workflow for validating PAR2 antagonists in skin organoids.
Comparative Performance Data
The following tables summarize the quantitative data obtained from the comparative experiments.
Table 1: Inhibition of Tryptase-Induced Calcium Mobilization
| Compound | IC50 (nM) in Skin Organoids |
| This compound | 12.5 ± 1.8 |
| Compound A | 28.9 ± 3.5 |
| Compound B | 152.3 ± 12.1 |
| Vehicle | No Inhibition |
Data are presented as mean ± standard deviation (n=3).
Table 2: Inhibition of Tryptase-Induced Inflammatory Gene Expression
| Compound | % Inhibition of IL-6 mRNA | % Inhibition of IL-8 mRNA |
| This compound (100 nM) | 85.2 ± 5.6% | 91.3 ± 4.2% |
| Compound A (100 nM) | 65.7 ± 7.1% | 72.5 ± 6.8% |
| Compound B (100 nM) | 32.4 ± 8.9% | 41.0 ± 7.5% |
| Vehicle | 0% | 0% |
Data are presented as mean ± standard deviation (n=3), normalized to tryptase-stimulated vehicle control.
Table 3: Inhibition of Tryptase-Induced Cytokine Secretion
| Compound | % Inhibition of IL-6 Secretion | % Inhibition of IL-8 Secretion |
| This compound (100 nM) | 81.4 ± 6.2% | 88.9 ± 5.1% |
| Compound A (100 nM) | 61.3 ± 8.0% | 68.7 ± 7.3% |
| Compound B (100 nM) | 28.9 ± 9.5% | 35.6 ± 8.2% |
| Vehicle | 0% | 0% |
Data are presented as mean ± standard deviation (n=3), normalized to tryptase-stimulated vehicle control.
Experimental Protocols
Human Skin Organoid Culture
-
Cell Isolation: Primary human epidermal keratinocytes and dermal fibroblasts are isolated from neonatal foreskin tissues under ethically approved protocols.
-
Co-culture: Keratinocytes (5 x 10^5 cells) and fibroblasts (2.5 x 10^5 cells) are suspended in a basement membrane matrix (e.g., Matrigel) and seeded into a 24-well plate.
-
Growth and Maturation: Organoids are cultured in specialized organoid growth medium for 3-4 weeks. The medium is changed every 2-3 days. Successful organoids will exhibit a stratified epidermal layer.
Intracellular Calcium Mobilization Assay
-
Loading: Mature skin organoids are incubated with 4 µM Fluo-4 AM calcium indicator dye in Hanks' Balanced Salt Solution (HBSS) for 60 minutes at 37°C.
-
Washing: Organoids are washed twice with HBSS to remove excess dye.
-
Compound Incubation: Organoids are pre-incubated with this compound, Compound A, Compound B (at various concentrations), or vehicle control for 20 minutes.
-
Stimulation & Measurement: Baseline fluorescence is recorded using a plate reader. Tryptase (10 nM) is added to stimulate PAR2, and the change in fluorescence intensity (indicating intracellular calcium concentration) is measured over 5 minutes.
-
Data Analysis: The peak fluorescence response is used to calculate the dose-response curve and determine the IC50 values for each antagonist.
Quantitative Real-Time PCR (qRT-PCR)
-
Treatment: Mature organoids are pre-incubated with antagonists (100 nM) or vehicle for 30 minutes, followed by stimulation with tryptase (10 nM) for 4 hours.
-
RNA Extraction: Total RNA is extracted from the organoids using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qPCR: qPCR is performed using a SYBR Green master mix on a real-time PCR system. Gene expression is normalized to the housekeeping gene GAPDH. The 2^-ΔΔCt method is used to calculate the relative fold change in gene expression.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: The supernatant (culture medium) is collected from the organoids 24 hours after stimulation with tryptase in the presence or absence of antagonists.
-
ELISA Procedure: The concentrations of secreted IL-6 and IL-8 in the supernatant are quantified using commercially available ELISA kits (e.g., from R&D Systems) following the manufacturer's protocol.
-
Data Analysis: The absorbance is read at 450 nm, and cytokine concentrations are determined by comparison with a standard curve. The percentage inhibition is calculated relative to the tryptase-stimulated vehicle control.
Cross-Validation of TC-G 1004's Effects with Other A₂A Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine A₂A receptor antagonist TC-G 1004 with other key A₂A antagonists: istradefylline, preladenant, and vipadenant. The information presented is collated from various preclinical studies to offer a cross-validation of their pharmacological profiles.
Comparative Analysis of In Vitro Pharmacology
The following tables summarize the binding affinities and functional potencies of this compound and other selected A₂A antagonists. It is important to note that the data has been compiled from multiple sources and experimental conditions may have varied.
Table 1: Comparative Binding Affinities (Ki, nM) at Human Adenosine Receptors
| Compound | hA₂A Receptor | hA₁ Receptor | Selectivity (A₁/A₂A) | hA₂B Receptor | hA₃ Receptor |
| This compound | 0.44[1] | 85[1] | >190-fold | - | - |
| Istradefylline | 35.9[2] | >2800 | >79-fold[2] | >1800 | >3000 |
| Preladenant | 1.1 | >1000 | >1000-fold | >1000 | >1000 |
| Vipadenant | 1.3 | 68 | ~52-fold | 63 | 1005 |
Table 2: Comparative In Vivo Efficacy in Animal Models of Parkinson's Disease
| Compound | Animal Model | Dosing | Key Findings |
| This compound | 6-OHDA-lesioned rats | - | Potentiates L-DOPA-induced rotational behavior[1] |
| Istradefylline | MPTP-treated primates, 6-OHDA-lesioned rats | - | Improves motor deficits, reduces "off" time |
| Preladenant | 6-OHDA-lesioned rats, MPTP-treated primates | - | Reverses motor deficits |
| Vipadenant | Haloperidol-induced catalepsy in rodents | - | Effective in reversing motor deficits |
This table provides a qualitative summary. Direct quantitative comparison is challenging due to variations in experimental design across studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for characterization, the following diagrams illustrate the A₂A receptor signaling pathway and a typical experimental workflow for antagonist validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These represent generalized protocols and may be subject to optimization based on specific laboratory conditions.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human A₂A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A₂A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]ZM241385 or [³H]CGS21680.
-
Non-specific binding control: A high concentration of a non-labeled A₂A antagonist (e.g., 10 µM istradefylline).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound and comparators) at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (IC₅₀) of test compounds in inhibiting A₂A receptor-mediated signaling.
Materials:
-
Cells stably expressing the human A₂A receptor (e.g., HEK293 or CHO cells).
-
A₂A receptor agonist (e.g., CGS21680 or NECA).
-
Test compounds (this compound and comparators) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Seed the cells in 96-well plates and culture until they reach the desired confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate.
-
Add varying concentrations of the test compound to the wells and pre-incubate.
-
Stimulate the cells by adding a fixed concentration of the A₂A agonist (typically the EC₈₀ concentration).
-
Incubate for a specified period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage of inhibition of the agonist-induced cAMP response against the concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.
In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of A₂A antagonists in a preclinical model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Desipramine (to protect noradrenergic neurons).
-
Stereotaxic apparatus.
-
Test compounds (this compound and comparators).
-
L-DOPA and a peripheral decarboxylase inhibitor (e.g., benserazide).
-
Rotational behavior monitoring system.
Procedure:
-
Lesioning: Anesthetize the rats and pretreat with desipramine. Using a stereotaxic apparatus, unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum to induce a lesion of the nigrostriatal dopamine pathway.
-
Recovery and Verification: Allow the animals to recover for at least two weeks. Verify the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
Treatment: Administer the test compound (e.g., this compound) orally or via intraperitoneal injection.
-
Behavioral Testing: After a specified pretreatment time, administer a sub-threshold dose of L-DOPA. Place the rats in a rotational monitoring system and record the number of contralateral rotations over a set period (e.g., 90-120 minutes). An increase in contralateral rotations is indicative of a potentiation of the L-DOPA effect.
-
Data Analysis: Compare the number of rotations in the drug-treated groups to the vehicle-treated control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
-
(Optional) Neurochemical Analysis: Following the behavioral experiments, the animals can be euthanized, and their brains collected for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites) or immunohistochemical staining for tyrosine hydroxylase to confirm the extent of the dopaminergic lesion.
References
A Comparative Analysis of TC-G 1004 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective therapeutics is continually evolving, with numerous agents under investigation for their potential to mitigate neuronal damage in acute ischemic stroke and neurodegenerative diseases. This guide provides a comparative overview of TC-G 1004, a potent and selective adenosine A₂A receptor antagonist, alongside two other prominent neuroprotective agents: Edaravone, a free radical scavenger, and DL-3-n-butylphthalide (NBP), a compound with multifaceted neuroprotective properties. This analysis is based on available preclinical and clinical data to inform further research and development.
Mechanism of Action: A Tale of Three Pathways
The neuroprotective strategies of this compound, Edaravone, and NBP diverge significantly, targeting different aspects of the ischemic cascade.
This compound and Adenosine A₂A Receptor Antagonism:
This compound exerts its neuroprotective effects by blocking the adenosine A₂A receptor.[1] During cerebral ischemia, extracellular adenosine levels rise, activating A₂A receptors on neurons and glial cells. This activation exacerbates excitotoxicity by increasing glutamate release and promoting neuroinflammation.[2][3] By antagonizing these receptors, this compound and other A₂A antagonists are believed to reduce glutamate-mediated neuronal damage and suppress the inflammatory response, thereby preserving neuronal integrity.[4][5][6][7]
Edaravone: The Free Radical Scavenger:
Edaravone functions as a potent antioxidant, directly scavenging harmful free radicals, such as hydroxyl radicals and peroxynitrite, which are produced in excess during an ischemic event.[8][9] This oxidative stress leads to lipid peroxidation, DNA damage, and ultimately, neuronal apoptosis. By neutralizing these reactive oxygen species, Edaravone helps to preserve the integrity of cell membranes and reduces the downstream inflammatory and apoptotic signaling cascades.[8][10]
NBP (DL-3-n-butylphthalide): A Multi-Target Agent:
NBP exhibits a broader, multi-target neuroprotective profile. Its mechanisms include improving cerebral microcirculation, protecting the blood-brain barrier, and possessing anti-inflammatory, anti-oxidant, and anti-apoptotic properties.[11][12][13][14][15] NBP has been shown to modulate several signaling pathways, including the upregulation of vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF), which support neuronal survival and angiogenesis.[15]
Comparative Efficacy: A Review of Preclinical and Clinical Data
Table 1: In Vivo Efficacy in Animal Models of Ischemic Stroke
| Neuroprotective Agent/Class | Animal Model | Key Efficacy Endpoints | Quantitative Results (vs. Control) |
| Adenosine A₂A Antagonists | |||
| Istradefylline | Rat (Pial Vessel Disruption) | Cognitive and Motor Deficits, Neurodegeneration | Significantly attenuated ischemia-induced deficits and reduced hippocampal neurodegeneration.[16][17][18] |
| SCH 58261 | Rat (MCAO) | Infarct Volume, Neurological Deficit | 30% reduction in cortical infarct volume; protected from neurological deficit at 24h.[4][5] |
| ZM241385 | Rat Hippocampal Slices (OGD) | Neuronal Survival, Anoxic Depolarization | Significantly prevented or delayed anoxic depolarization and improved neuronal survival.[19][20] |
| Edaravone | Rat (Intracerebral Hemorrhage) | Brain Edema, Neurological Deficits | Significantly alleviated brain edema and improved neurological function.[9] |
| Rat (Experimental Glaucoma) | Retinal Ganglion Cell (RGC) Count | Statistically significant protection of RGCs compared to the glaucoma group.[8] | |
| NBP (DL-3-n-butylphthalide) | Rat (Intracerebral Hemorrhage) | Neuronal Apoptosis, Neuroinflammation | Alleviated neuronal apoptosis and suppressed neuroinflammation.[15] |
| Rat (MCAO) | Infarct Volume, Neurological Score | Reduced infarct volume and improved neurological scores. |
Table 2: Clinical Trial Outcomes in Acute Ischemic Stroke
| Neuroprotective Agent | Study Population | Key Efficacy Endpoints | Key Findings |
| Edaravone | Patients with Acute Ischemic Stroke | Favorable functional outcome (mRS ≤ 2) at 90 days | A significantly higher proportion of patients in the edaravone group had favorable outcomes compared to placebo (72% vs. 40%).[21] |
| Patients with Acute Ischemic Stroke | Improvement in neurological impairment (3-month follow-up) | Pooled relative risk for improvement was 1.54 in favor of edaravone.[22] | |
| NBP (DL-3-n-butylphthalide) | Patients with Acute Ischemic Stroke receiving reperfusion therapy | Favorable functional outcome (mRS-based) at 90 days | A significantly higher proportion of patients in the NBP group achieved a favorable outcome compared to placebo (56.7% vs. 44.0%).[14] |
| Patients with Acute Ischemic Stroke | Death and dependency, Neurological deficit | Meta-analysis showed NBP was associated with a reduction in death and dependency and a significant reduction in neurological deficit. |
Experimental Protocols: A Methodological Overview
The following sections detail common experimental protocols used to evaluate the neuroprotective efficacy of agents like this compound, Edaravone, and NBP.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
Detailed Methodology:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-120 minutes.
-
Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Post-Operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Behavioral tests (e.g., Bederson's scale, cylinder test) are performed at various time points (e.g., 24h, 48h, 7 days) to assess motor and sensory deficits.
-
Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
-
In Vitro Model: Glutamate-Induced Excitotoxicity
This in vitro model allows for the screening and mechanistic study of neuroprotective compounds against glutamate-induced neuronal death.
Detailed Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Drug Treatment: Neurons are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-24 hours).
-
Glutamate Exposure: A toxic concentration of glutamate is added to the culture medium to induce excitotoxicity.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for the progression of neuronal damage.
-
Assessment of Neuroprotection:
-
Cell Viability Assays: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release are used to quantify cell viability and cytotoxicity.
-
Microscopy: Morphological changes and neuronal survival can be assessed using microscopy techniques, including immunofluorescence staining for neuronal markers and cell death markers (e.g., TUNEL staining for apoptosis).
-
Conclusion
This compound, as a selective adenosine A₂A receptor antagonist, represents a promising therapeutic strategy for neuroprotection by targeting the upstream mechanisms of excitotoxicity and neuroinflammation. In comparison, Edaravone offers a direct antioxidant approach, while NBP provides a multi-faceted neuroprotective effect. The choice of a particular agent for further development will depend on the specific pathological context and the desired therapeutic window. The lack of direct comparative studies highlights a critical gap in the field and underscores the need for future research to directly evaluate the relative efficacy of these different neuroprotective strategies in standardized preclinical models. Such studies will be invaluable in guiding the selection and advancement of the most promising candidates for clinical translation.
References
- 1. A2A Adenosine Receptor Deficiency Attenuates Brain Injury Induced by Transient Focal Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of adenosine A2A receptors by SCH 58261 results in neuroprotective effects in cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-course of protection by the selective A2A receptor antagonist SCH58261 after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective effect of adenosine A2A receptor antagonism in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor antagonism and neuroprotection: mechanisms, lights, and shadows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of edaravone in experimental glaucoma model in rats: a immunofluorescence and biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edaravone Administration Confers Neuroprotection after Experimental Intracerebral Hemorrhage in Rats via NLRP3 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of edaravone for patients with acute stroke: A protocol for randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of butylphthalide in secondary prevention of stroke: study protocol for a multicenter, real world trial based on Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neuroprotective effect of dl-3-n-butylphthalide on the brain with experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. flore.unifi.it [flore.unifi.it]
- 22. How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? | MDPI [mdpi.com]
Assessing the Specificity of TC-G 1004 Against Other Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the adenosine A₂A receptor antagonist, TC-G 1004, with other well-characterized adenosine receptor antagonists. The aim is to offer an objective assessment of this compound's specificity profile, supported by experimental data and detailed methodologies, to aid researchers in their selection of pharmacological tools.
Comparative Binding Affinity of Adenosine Receptor Antagonists
The following table summarizes the inhibitory constants (Kᵢ) of this compound and other selected antagonists at the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). Lower Kᵢ values indicate a higher binding affinity.
| Compound | A₁ Kᵢ (nM) | A₂A Kᵢ (nM) | A₂B Kᵢ (nM) | A₃ Kᵢ (nM) | Selectivity Profile |
| This compound | 80 - 85[1][2] | 0.44[1][2] | Data not available | Data not available | >180-fold selective for A₂A over A₁ |
| Istradefylline | >1000 | 2.2 - 15 | 1300 | 4600 | Highly selective for A₂A |
| Preladenant | >1000 | 1.1 | >1000 | >1000 | Highly selective for A₂A |
| ZM241385 | 255 | <1 | 50 | >10000 | Highly selective for A₂A |
| SCH-58261 | 287 | <1 | 5000 | >10000 | Highly selective for A₂A |
Experimental Protocols
The determination of the binding affinity and functional activity of compounds like this compound at adenosine receptors involves standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assays
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound at each adenosine receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃).
-
Radioligands:
-
A₁: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A₂A: [³H]-ZM241385 or [³H]-SCH-58261
-
A₂B: [³H]-PSB-603
-
A₃: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, the radioligand at a concentration near its K₋d, and varying concentrations of the test compound. A control group with no test compound (total binding) and a group with a high concentration of a non-specific ligand (non-specific binding) are also included.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
This assay measures the ability of a compound to antagonize the effect of an agonist on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). A₂A and A₂B receptors are Gs-coupled, and their activation increases cAMP levels. A₁ and A₃ receptors are Gi-coupled, and their activation decreases cAMP levels.
Objective: To determine the functional potency (e.g., pA₂) of an antagonist in blocking agonist-induced cAMP production.
Materials:
-
Whole cells expressing the adenosine receptor of interest.
-
Adenosine receptor agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).
-
Test antagonist (e.g., this compound) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for a specific time.
-
Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀) to the wells and incubate for a further period.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the agonist dose-response curves in the absence and presence of different concentrations of the antagonist. The Schild regression analysis is used to determine the pA₂ value, which is a measure of the antagonist's potency.
Visualizations
The following diagrams illustrate the experimental workflow for assessing receptor specificity and the signaling pathway of the A₂A adenosine receptor.
Caption: Experimental workflow for assessing the specificity of this compound.
Caption: A₂A adenosine receptor signaling pathway and the antagonistic action of this compound.
References
Independent Verification of ADT-1004's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ADT-1004, a novel pan-RAS inhibitor, with other relevant therapies. It includes a detailed analysis of its mechanism of action, supported by experimental data, to aid in the independent verification of its therapeutic potential.
Abstract
ADT-1004 is an orally bioavailable prodrug of ADT-007, a potent and selective pan-RAS inhibitor. It demonstrates a unique mechanism of action by targeting the nucleotide-free state of RAS proteins, thereby preventing GTP loading and inhibiting downstream oncogenic signaling. This guide summarizes the available preclinical data on ADT-1004, comparing its efficacy with established KRAS inhibitors and outlining the experimental protocols used to validate its mechanism.
Mechanism of Action
ADT-1004 acts as a pan-RAS inhibitor, meaning it is effective against various RAS mutations, not limited to a specific allele like KRAS G12C.[1][2][3][4] The active compound, ADT-007, binds to the transient, nucleotide-free conformation of RAS.[5][6] This binding event prevents the loading of GTP, effectively locking RAS in an inactive state.[2][5] Consequently, the downstream MAPK/AKT signaling pathway, which is crucial for tumor cell proliferation and survival, is suppressed.[1][2][4][5] This mechanism is distinct from allele-specific inhibitors that target a particular mutated RAS protein.
Signaling Pathway Diagram
Caption: Mechanism of action of ADT-1004.
Comparative Performance Data
The efficacy of ADT-1004 and its active form, ADT-007, has been evaluated in various pancreatic ductal adenocarcinoma (PDAC) cell lines and in vivo models. The data demonstrates potent and selective inhibition of RAS-mutant cancer cells.
In Vitro Potency of ADT-007 (Active Metabolite)
| Cell Line | KRAS Mutation | IC50 (nM) |
| MIA PaCa-2 | G12C | 2.1[1] |
| PANC-1 | G12D | 5.8[1] |
| SW-1990 | G12D | 2.4[1] |
| CFPAC-1 | G12V | 6.3[1] |
| BXPC-3 | Wild-Type | 2500[1][4] |
In Vivo Antitumor Activity of ADT-1004
| Model | KRAS Mutation | Dose | Outcome |
| Murine KPC PDAC | G12D | 40 mg/kg, q.d. | Significant reduction in tumor weight (p<0.001)[1] |
| Patient-Derived Xenograft (PDX) | G12D, G12C, G12V, G13Q | 40 mg/kg, q.d. | Significant reduction in tumor volume[1][2] |
Comparison with Other KRAS Inhibitors
In preclinical models, ADT-1004 has demonstrated superior efficacy over the KRAS G12C-specific inhibitors sotorasib and adagrasib, particularly in tumor models resistant to these agents.[2][3]
| Treatment | Dose | Tumor Model | Outcome |
| ADT-1004 | 40 mg/kg | Sotorasib/Adagrasib-resistant | Superior efficacy in inhibiting tumor growth[2] |
| Sotorasib | 40 mg/kg | Sotorasib/Adagrasib-resistant | Less effective than ADT-1004[2] |
| Adagrasib | 40 mg/kg | Sotorasib/Adagrasib-resistant | Less effective than ADT-1004[2] |
Experimental Protocols
The verification of ADT-1004's mechanism of action relies on key experiments to measure RAS activation and the phosphorylation of downstream effectors like ERK.
RAS Activation Assay (GTP-RAS Pull-down)
This assay is used to specifically pull down the active, GTP-bound form of RAS from cell lysates to determine the effect of an inhibitor.
Protocol:
-
Cell Lysis:
-
Treat cells with ADT-1004 or vehicle control for the desired time.
-
Lyse cells on ice using a lysis buffer containing protease inhibitors (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% NP40, 0.5% Na DOC, 10% glycerol, 2 mM EGTA, 2 mM MgCl2).[7]
-
Clarify the lysates by centrifugation at 16,000 x g for 15 minutes at 4°C.[8]
-
-
Pull-down of Active RAS:
-
Washing and Elution:
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RAS.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.[9]
-
Quantify band intensities to compare the levels of active RAS between treated and control samples.
-
Caption: Experimental workflow for RAS pull-down assay.
Measurement of pERK Levels
This assay quantifies the phosphorylation of ERK, a key downstream effector in the RAS signaling pathway, to assess the inhibitory effect of ADT-1004.
Protocol:
-
Cell/Tumor Lysate Preparation:
-
Treat cells or tumor-bearing mice with ADT-1004.
-
Prepare protein lysates from cells or homogenized tumor tissues using a suitable lysis buffer containing phosphatase inhibitors.
-
-
Quantification Method (ELISA-based, e.g., Meso Scale Discovery):
-
Use a 96-well plate pre-coated with a capture antibody for total ERK.
-
Add cell lysates to the wells.
-
Add a detection antibody specific for phosphorylated ERK (pERK) labeled with an electrochemiluminescent tag.
-
Read the plate on a specialized instrument to quantify the amount of pERK relative to total ERK.[11]
-
-
Alternative Method (Western Blot):
-
Separate lysate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies for both pERK and total ERK.
-
Use appropriate secondary antibodies for detection.
-
Quantify band intensities to determine the ratio of pERK to total ERK.
-
Caption: Workflow for pERK level measurement.
Conclusion
The available data strongly supports the proposed mechanism of action for ADT-1004 as a pan-RAS inhibitor that prevents GTP loading by binding to the nucleotide-free state of RAS. Its ability to inhibit downstream signaling, demonstrated by reduced pERK levels, and its potent antitumor activity in various preclinical models, including those resistant to other KRAS inhibitors, highlight its potential as a promising therapeutic agent for RAS-driven cancers. The provided experimental protocols offer a framework for the independent verification of these findings.
References
- 1. ADT-1004, a promising pan-RAS inhibitor, shows efficacy in PDAC | BioWorld [bioworld.com]
- 2. ADT-1004: a first-in-class, oral pan-RAS inhibitor with robust antitumor activity in preclinical models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADT-1004: a first-in-class, oral pan-RAS inhibitor with robust antitumor activity in preclinical models of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. studylib.net [studylib.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
TC-G 1004: A Comparative Analysis Against a Panel of A2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the A2A adenosine receptor antagonist, TC-G 1004, against a panel of well-characterized A2A antagonists. The information presented herein is intended to facilitate objective assessment of its performance based on available experimental data.
This compound is a potent and selective antagonist of the A2A adenosine receptor.[1][2] It exhibits a high affinity for the human A2A receptor with a reported Ki value of 0.44 nM and demonstrates over 100-fold selectivity against the A1 adenosine receptor, with a Ki of 80-85 nM.[1][2] Due to its pharmacological profile, this compound has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease, where it has been shown to potentiate L-DOPA-induced rotational behavior in rat models.[1][2]
Quantitative Performance Comparison
The following table summarizes the binding affinities (Ki) of this compound and a panel of known A2A antagonists for various human adenosine receptor subtypes. It is important to note that the data for this compound and the other antagonists are derived from different studies, and therefore, direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | hA2A Ki (nM) | hA1 Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Selectivity (A1/A2A) | Source |
| This compound | 0.44 | 80 - 85 | Not Reported | Not Reported | >181 | [1][2] |
| ZM 241385 | <1 | 255 | 50 | >10,000 | >255 | [3] |
| SCH 58261 | <1 | 287 | 5,000 | >10,000 | >287 | [3] |
| CGS 15943 | <1 | 3.5 | 44 | 95 | 3.5 | [3] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound (like this compound) for the A2A adenosine receptor.
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[4]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[4]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Functional Assay: cAMP Accumulation
This protocol describes a general method to assess the functional antagonist activity of a compound at the A2A receptor, which is a Gs-coupled receptor that stimulates adenylyl cyclase to produce cAMP.
1. Cell Culture and Plating:
-
Cells stably expressing the human A2A receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density.
-
The cells are then seeded into 96- or 384-well plates and allowed to adhere overnight.[7]
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer.
-
The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a defined period.
-
Subsequently, the cells are stimulated with a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS 21680) to induce cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
3. cAMP Measurement:
-
After the stimulation period, the cells are lysed, and the intracellular cAMP levels are measured.
-
Commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), are commonly used for high-throughput cAMP detection.[8]
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response, is determined by fitting the data to a dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. revvity.com [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
Head-to-Head Comparison: TC-G 1004 and ZM 241385 in Adenosine A2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Potent A2A Antagonists
In the landscape of selective adenosine A2A receptor (A2AR) antagonists, both TC-G 1004 and ZM 241385 have emerged as critical research tools. Their high affinity and selectivity for the A2AR make them invaluable for investigating the receptor's role in a multitude of physiological and pathological processes, including those underlying neurodegenerative disorders, inflammation, and cancer. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, to aid researchers in selecting the optimal compound for their specific experimental needs.
Biochemical and Pharmacological Profile
Both this compound and ZM 241385 are potent antagonists of the adenosine A2A receptor. The following tables summarize their key performance metrics based on published in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, variations in reported values may be attributable to differences in assay systems and conditions.
Table 1: Binding Affinity (Ki) at Human Adenosine Receptors
| Compound | A2A Receptor (Ki, nM) | A1 Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | 0.44[1][2] | 85[1] | Not Reported | Not Reported |
| ZM 241385 | 0.8 | 255[3] | 50[3] | >10,000[3] |
Table 2: Functional Antagonism and Selectivity
| Compound | Parameter | Value | Species/Assay System |
| This compound | Selectivity (A1/A2A) | >100-fold[1] | Human receptors |
| ZM 241385 | pA2 (vs. CGS21680) | 9.02[4][5] | Guinea-pig coronary vasculature |
| pIC50 (vs. NECA) | 9.52[4][5] | Rat phaeochromocytoma cells | |
| Selectivity (A1/A2A) | ~318-fold[6] | Human receptors | |
| Selectivity (A2B/A2A) | ~62-fold[6] | Human receptors | |
| Selectivity (A3/A2A) | >10,000-fold[6] | Human receptors |
Mechanism of Action: Adenosine A2A Receptor Signaling
Both this compound and ZM 241385 exert their effects by competitively blocking the binding of endogenous adenosine to the A2A receptor. The A2AR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to the stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and downstream cellular responses. By antagonizing this receptor, this compound and ZM 241385 prevent this signaling cascade, thereby inhibiting the physiological effects of adenosine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize A2AR antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.
-
Radioligand: [3H]ZM 241385 or another suitable A2AR-selective radioligand.
-
Test compound (this compound or ZM 241385) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled A2AR agonist or antagonist (e.g., NECA or unlabeled ZM 241385).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the non-specific binding control instead of the test compound.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of intracellular cAMP.
Materials:
-
HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.
-
A2AR agonist (e.g., CGS21680 or NECA).
-
Test compound (this compound or ZM 241385) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound and a PDE inhibitor for a defined period.
-
Stimulate the cells with a fixed concentration of the A2AR agonist (typically at its EC80 concentration). A set of wells without agonist stimulation serves as the basal control.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the agonist-stimulated cAMP levels against the concentration of the test compound.
-
Determine the IC50 value of the antagonist by non-linear regression analysis.
-
The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation.
Conclusion
Both this compound and ZM 241385 are highly potent and selective antagonists of the adenosine A2A receptor. Based on the available data, this compound exhibits a slightly higher affinity for the A2A receptor. However, ZM 241385 has been more extensively characterized, with its selectivity profile determined across all four adenosine receptor subtypes. The choice between these two compounds will ultimately depend on the specific requirements of the research application, including the desired level of selectivity and the experimental model being used. Researchers are encouraged to carefully consider the data presented and, if necessary, perform their own head-to-head comparisons under their specific experimental conditions to make the most informed decision.
References
- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Evaluating the Reproducibility of TC-G 1004 Research Findings: A Comparative Guide for Researchers
In the quest for novel therapeutics for Parkinson's disease, the adenosine A2A receptor antagonist TC-G 1004 has emerged as a compound of interest. This guide provides a comprehensive evaluation of the available research findings on this compound, with a focus on reproducibility and a direct comparison with the clinically approved A2A antagonist, istradefylline. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential.
Unveiling this compound: A Potent and Selective Adenosine A2A Antagonist
This compound is a potent and selective antagonist of the adenosine A2A receptor.[1][2] Initial research has demonstrated its ability to potentiate the effects of L-DOPA, the standard treatment for Parkinson's disease, in a preclinical model of the condition.[1][2] Specifically, this compound has been shown to enhance L-DOPA-induced rotational behavior in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, a key indicator of anti-parkinsonian efficacy.[1][2]
The primary and most cited research on this compound originates from a 2008 publication in the Journal of Medicinal Chemistry by Zhang and colleagues. This foundational study details the lead optimization of a series of pyrazolyl-pyridyl-pyrimidines, culminating in the identification of this compound as a promising candidate.
Comparative Analysis: this compound vs. Istradefylline
To provide a clear perspective on the preclinical profile of this compound, this guide presents a comparative analysis with istradefylline, a well-characterized and clinically approved adenosine A2A receptor antagonist for Parkinson's disease.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Ki (nM) | Selectivity (A1/A2A) | Reference |
| This compound | Adenosine A2A | 0.44 | >193-fold | [1] |
| Adenosine A1 | 85 | [1] | ||
| Istradefylline | Adenosine A2A | 2.2 | ~70-fold | [3] |
| Adenosine A1 | 150 | [3] |
Table 2: In Vivo Efficacy in the 6-OHDA Rat Model of Parkinson's Disease
| Compound | Model | Endpoint | Dosage | Effect | Reference |
| This compound | 6-OHDA lesioned rats | L-DOPA-induced contralateral rotations | Data not publicly available | Potentiation of L-DOPA response | [1][2] |
| Istradefylline | 6-OHDA lesioned rats | L-DOPA-induced contralateral rotations | 0.3 - 3 mg/kg, p.o. | Significant potentiation of L-DOPA response | [4] |
Experimental Protocols: A Foundation for Reproducibility
Detailed and transparent experimental methodologies are paramount for the reproducibility of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of adenosine A2A receptor antagonists.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the adenosine A1 and A2A receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human adenosine A1 or A2A receptors are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]XAC for A1 and [3H]CGS 21680 for A2A) in the presence of varying concentrations of the test compound (e.g., this compound or istradefylline).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
6-OHDA-Lesioned Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model the motor symptoms of Parkinson's disease.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region.
-
6-OHDA Injection: A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the substantia nigra pars compacta. To protect noradrenergic neurons, animals are often pre-treated with a norepinephrine reuptake inhibitor such as desipramine.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and soft food.
-
Lesion Confirmation: The extent of the dopamine lesion is typically confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist like apomorphine or amphetamine. A successful lesion is generally characterized by a robust contralateral (for apomorphine) or ipsilateral (for amphetamine) rotational response.[5][6]
L-DOPA-Induced Rotational Behavior
Objective: To evaluate the ability of a test compound to potentiate the motor effects of L-DOPA.
Methodology:
-
Animal Subjects: 6-OHDA-lesioned rats with confirmed lesions are used.
-
Drug Administration: Animals are administered the test compound (e.g., this compound or istradefylline) at various doses, typically via oral gavage or intraperitoneal injection.
-
L-DOPA Administration: After a specified pretreatment time, a sub-threshold or threshold dose of L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide or carbidopa) is administered.
-
Behavioral Monitoring: The animals are placed in automated rotometer bowls, and the number of full contralateral (away from the lesioned side) rotations is recorded for a defined period (e.g., 90-120 minutes).
-
Data Analysis: The total number of contralateral rotations is calculated for each animal and treatment group. The potentiation of the L-DOPA response by the test compound is determined by comparing the number of rotations in the combination treatment group to the group receiving L-DOPA alone.
Visualizing the Mechanisms and Workflows
To further clarify the scientific context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of dopamine D2 and adenosine A2A receptors.
Caption: Experimental workflow for evaluating this compound in the 6-OHDA rat model.
Discussion on Reproducibility
The reproducibility of the findings for this compound is currently challenging to definitively assess due to the limited availability of independent research studies. The primary data originates from a single 2008 publication. For a robust evaluation of reproducibility, the following would be necessary:
-
Independent Replication: The key in vivo experiments, particularly the L-DOPA potentiation in the 6-OHDA rat model, would need to be replicated by an independent laboratory.
-
Further Characterization: Additional studies characterizing the pharmacokinetic and pharmacodynamic profile of this compound would provide a more complete picture of its properties and aid in the design of replication studies.
At present, the information available from commercial suppliers corroborates the initial findings of high potency and selectivity for the adenosine A2A receptor.[1][2] However, without access to the full original dataset and independent replication, the in vivo efficacy of this compound remains to be independently verified.
Conclusion
This compound is a potent and selective adenosine A2A receptor antagonist with promising preclinical activity in a rat model of Parkinson's disease. Its in vitro profile is comparable to, and in some aspects, potentially more potent than the approved drug istradefylline. However, a comprehensive evaluation of its reproducibility is hampered by the lack of publicly available, independently replicated in vivo data. Further research, including direct comparative studies with other A2A antagonists and independent replication of the key anti-parkinsonian efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to critically evaluate the available information and consider the need for further validation when designing future studies.
References
- 1. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 3. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 6. neurobiology.lu.se [neurobiology.lu.se]
Safety Operating Guide
Essential Guidance for the Proper Disposal of TC-G 1004
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal of the A₂A Adenosine Receptor Antagonist TC-G 1004.
The following provides essential safety and logistical information for the proper disposal of this compound. As a potent and selective A₂A adenosine receptor antagonist, responsible handling and disposal are paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available and should be requested from your supplier, this guide outlines the necessary procedures based on general laboratory best practices for similar chemical compounds.
Chemical Identification:
-
Chemical Name: N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide
-
CAS Number: 1061747-72-5
-
Molecular Formula: C₂₂H₂₇N₇O₂
Quantitative Data Summary for Chemical Disposal
The following table summarizes typical quantitative data found in a Safety Data Sheet relevant to the disposal of a research chemical like this compound. Note: These values are illustrative and must be confirmed with the supplier-specific SDS for this compound.
| Parameter | Value | Significance for Disposal |
| LD₅₀ (Oral, Rat) | Data not available | Indicates acute toxicity. High toxicity may require more stringent disposal routes. |
| Aquatic Toxicity | Data not available | Determines the environmental risk of accidental release and dictates whether it can be disposed of via drains. |
| Persistence and Degradability | Data not available | Informs about the long-term environmental impact and potential for bioaccumulation. |
| Solubility | Data not available | Affects the choice of solvent for decontamination and the potential for dissolution in waste streams. |
Detailed Protocol for the Disposal of this compound
This protocol provides a step-by-step guide for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
2. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, and any materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated paper towels), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, depending on institutional policies.
3. Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department.
5. Disposal Request:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and collection.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Chemical Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
